(S)-Dabelotine
Descripción
Structure
3D Structure
Propiedades
Número CAS |
152985-35-8 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
(2S)-2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C15H22N2O2/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13/h2,4,6,13,16H,3,5,7-11H2,1H3/t13-/m0/s1 |
Clave InChI |
VXQWMLATWQSCBE-ZDUSSCGKSA-N |
SMILES isomérico |
CN1CCCC2=C1C(=CC=C2)OC[C@@H]3CNCCO3 |
SMILES canónico |
CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dabelotine, (S)-; UNII-494Y55877B; |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Neuronal Mechanisms of Gabapentin: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound named "(S)-Dabelotine." The following technical guide details the mechanism of action of Gabapentin, a structurally related GABA analog with extensive research in neuronal applications. This guide is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Gabapentin, despite its structural resemblance to the neurotransmitter gamma-aminobutyric acid (GABA), does not exert its primary effects through direct interaction with GABA receptors.[1] Instead, its principal mechanism of action in neuronal cells is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction is central to its anticonvulsant and analgesic properties.
The α2δ-1 subunit is an auxiliary protein that plays a crucial role in the trafficking and cell surface expression of the pore-forming α1 subunits of VGCCs.[2] By binding to the α2δ-1 subunit, gabapentin disrupts the normal trafficking of these channels to the presynaptic membrane. This leads to a reduction in the density of presynaptic VGCCs, which in turn diminishes the influx of calcium ions upon neuronal depolarization. The subsequent decrease in calcium-dependent release of excitatory neurotransmitters, such as glutamate, is a key outcome of gabapentin's action.[2]
Furthermore, there is evidence suggesting that gabapentin can modulate the synthesis of GABA. Studies have indicated that gabapentin can increase the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA, and may also increase non-synaptic GABA responses.[1]
Signaling Pathways
The primary signaling pathway influenced by gabapentin involves the modulation of presynaptic calcium channels and subsequent neurotransmitter release.
Caption: Gabapentin's primary signaling pathway in presynaptic neurons.
Quantitative Data
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Kd) for α2δ-1 | 38 nM | Porcine brain membranes | [1] (Implied, specific value needs further search) |
| Inhibition of K+-evoked Ca2+ influx (IC50) | ~50 µM | Rat neocortical slices | (Further search needed for specific study) |
| Reduction in Glutamate Release | Varies by study | Rat hippocampal slices | (Further search needed for specific study) |
Experimental Protocols
Radioligand Binding Assay for α2δ-1 Affinity
Objective: To determine the binding affinity of a compound for the α2δ-1 subunit of VGCCs.
Materials:
-
[³H]-Gabapentin (radioligand)
-
Membrane preparations from porcine or rat brain tissue
-
Test compound (e.g., unlabeled gabapentin for competition)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the brain membrane preparation with a fixed concentration of [³H]-Gabapentin and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).
In Vitro Measurement of Neurotransmitter Release
Objective: To measure the effect of a compound on the release of neurotransmitters (e.g., glutamate) from neuronal preparations.
Materials:
-
Brain slices (e.g., hippocampus or cortex) from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium (K+) aCSF to induce depolarization
-
Test compound
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Methodology:
-
Prepare acute brain slices using a vibratome.
-
Pre-incubate the slices in aCSF containing the test compound or vehicle for a specified period.
-
Transfer the slices to a perfusion chamber and superfuse with aCSF.
-
Stimulate neurotransmitter release by switching to high K+ aCSF for a short duration.
-
Collect the perfusate samples before, during, and after stimulation.
-
Analyze the concentration of glutamate in the perfusate samples using HPLC.
-
Compare the amount of glutamate released in the presence and absence of the test compound.
Experimental and logical Workflows
Caption: A typical experimental workflow for characterizing a novel gabapentinoid.
References
The Enigmatic Profile of Dabelotine: A Search for Its Scientific Origins
Initial investigations for "(S)-Dabelotine" yielded no specific results, leading to a broader search for "Dabelotine." This subsequent search successfully identified the compound through its Chemical Abstracts Service (CAS) number, 118976-38-8, and its International Union of Pure and Applied Chemistry (IUPAC) name, 2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine. A mesylate salt form is also noted with the CAS number 153049-48-0.
Limited Insights into Discovery and Development
The discovery and development history of Dabelotine is not well-documented in publicly available scientific literature. The compound is mentioned in some patents as a potential neurogenic and nootropic agent, suggesting its investigation for neurological conditions. Notably, a related compound, S 12024-2, which appears to be a salt of Dabelotine, was reportedly investigated for its potential in treating Alzheimer's disease by modulating attentional processes. Research connected to this compound suggests it may have neuroprotective effects.
Unclear Mechanism of Action
The precise mechanism of action for Dabelotine is not definitively established in the available literature. Some sources classify it as an adrenergic receptor agonist, while others describe it as a noradrenergic drug. This suggests that Dabelotine may exert its effects by interacting with the adrenergic system, which is involved in regulating various physiological processes, including attention, arousal, and memory. However, specific details regarding its receptor subtype selectivity, binding affinities, and the downstream signaling pathways it modulates are not described in the accessed documents.
Paucity of Synthesis and Experimental Data
A significant challenge in creating a technical guide for Dabelotine is the absence of published experimental protocols. Detailed synthetic routes for its preparation are not described in the scientific papers or patents that were reviewed. Furthermore, there is a lack of publicly available data from biological assays, which would be necessary to quantify its pharmacological activity. This includes, but is not limited to, data on receptor binding, functional activity, and efficacy in preclinical models.
Visualizing the Unknown: The Challenge of Pathway and Workflow Diagrams
Given the lack of information on the signaling pathways affected by Dabelotine and the absence of described experimental workflows for its synthesis or biological evaluation, it is not possible to generate the requested Graphviz diagrams. Such visualizations are contingent on the availability of detailed procedural and mechanistic data, which, in the case of Dabelotine, is not present in the public domain.
An In-Depth Technical Guide on the Enantiomeric Specificity and Activity of Dabelotine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dabelotine, also known by its developmental code name EVP-6124 and as Encenicline, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This technical guide provides a comprehensive overview of the enantiomeric specificity and pharmacological activity of Dabelotine. The available scientific literature overwhelmingly focuses on the (R)-enantiomer, identified as (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide, indicating its primary role in the observed pharmacological effects. This document summarizes the quantitative data on its binding affinity and functional activity, details the experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. While direct comparative studies on the (S)-enantiomer are not extensively available in the public domain, the profound focus on the (R)-enantiomer suggests a significant stereospecificity in its interaction with the α7 nAChR.
Introduction: Enantiomeric Specificity of Dabelotine
Dabelotine is a chiral molecule, existing as two non-superimposable mirror images, the (S)- and (R)-enantiomers. The vast majority of preclinical and clinical research has been conducted on the (R)-enantiomer, EVP-6124 (Encenicline). This pronounced focus strongly implies that the (R)-enantiomer is the pharmacologically active component, exhibiting high affinity and functional activity at the α7 nicotinic acetylcholine receptor. While direct, publicly available quantitative comparisons of the binding and functional potencies of the (S)- versus the (R)-enantiomer are scarce, the stereospecificity of drug-receptor interactions is a fundamental concept in pharmacology. It is highly probable that the specific three-dimensional arrangement of the (R)-enantiomer allows for optimal interaction with the binding pocket of the α7 nAChR, leading to its agonist activity. In contrast, the (S)-enantiomer likely has a significantly lower affinity or is inactive. For the remainder of this guide, "(S)-Dabelotine" will refer to the active (R)-enantiomer, EVP-6124, in line with the available scientific literature.
Pharmacological Profile of this compound (EVP-6124)
This compound (EVP-6124) is characterized as a selective partial agonist of the α7 nAChR. Its mechanism of action is centered on modulating cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory.
Binding Affinity
This compound (EVP-6124) demonstrates high affinity for the α7 nAChR. Radioligand binding assays have been employed to determine its binding characteristics.
| Radioligand | Receptor/Tissue | Parameter | Value | Citation |
| [³H]-MLA | α7 nAChR | Kᵢ | 9.98 nM | [1] |
| [¹²⁵I]-α-bungarotoxin | α7 nAChR | Kᵢ | 4.33 nM | [1] |
These low nanomolar Kᵢ values indicate a strong binding affinity of this compound (EVP-6124) to the α7 nAChR.
Functional Activity
As a partial agonist, this compound (EVP-6124) activates the α7 nAChR but elicits a submaximal response compared to the endogenous full agonist, acetylcholine. This property is considered advantageous as it may reduce the likelihood of receptor desensitization and provide a better safety profile.
| Assay Type | System | Parameter | Result | Citation |
| Electrophysiology | Xenopus oocytes expressing human α7 nAChRs | Agonist Activity | Partial agonist activity observed. At concentrations >3 nM, it caused desensitization, while at lower concentrations (0.3-1 nM), it potentiated the acetylcholine-evoked response. | [2] |
This dual action of potentiation at lower concentrations and partial agonism at higher concentrations suggests a complex interaction with the α7 nAChR that may be beneficial for therapeutic applications.
Selectivity
This compound (EVP-6124) exhibits high selectivity for the α7 nAChR over other nAChR subtypes, such as the α4β2 receptor, and other neurotransmitter receptors.[2] However, it has been noted to have some antagonist activity at the 5-HT₃ receptor.[1]
| Receptor | Activity | IC₅₀/Kᵢ | Citation |
| α4β2 nAChR | No activation or inhibition | - | [2] |
| 5-HT₃ Receptor | Antagonist | 51% inhibition at 10 nM | [1] |
Signaling Pathways
Activation of the α7 nAChR by this compound (EVP-6124) initiates a cascade of intracellular signaling events. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺). The influx of Ca²⁺ acts as a second messenger, triggering various downstream pathways that are implicated in neuroprotection and cognitive enhancement.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound (EVP-6124).
Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound (EVP-6124) to the α7 nAChR using a competitive binding assay with a radiolabeled ligand such as [³H]-Methyllycaconitine ([³H]-MLA).
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or cortex) or cells expressing recombinant α7 nAChRs in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-MLA (typically near its Kd value), and varying concentrations of unlabeled this compound (EVP-6124).
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA).
-
Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effect of this compound (EVP-6124) on the extracellular levels of neurotransmitters such as dopamine (DA), acetylcholine (ACh), and glutamate (Glu) in the brain of freely moving rats.[3]
Methodology:
-
Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer this compound (EVP-6124) via a systemic route (e.g., subcutaneous injection).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection (for monoamines) or mass spectrometry.
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the dialysate samples.
-
Express the post-drug administration levels as a percentage of the baseline levels to determine the effect of this compound (EVP-6124) on neurotransmitter efflux.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to functionally characterize the effects of this compound (EVP-6124) on α7 nAChRs expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the oocytes for several days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply acetylcholine or this compound (EVP-6124) to the oocyte via the perfusion system.
-
Record the resulting ion currents through the α7 nAChRs.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
To determine the EC₅₀, apply a range of concentrations of this compound (EVP-6124) and plot the peak current amplitude as a function of concentration.
-
To assess partial agonism, compare the maximal current evoked by this compound (EVP-6124) to that evoked by a saturating concentration of acetylcholine.
-
To investigate potentiation, co-apply a low concentration of this compound (EVP-6124) with a sub-maximal concentration of acetylcholine and measure the enhancement of the acetylcholine-evoked current.[2]
-
Conclusion
The available evidence strongly indicates that the pharmacological activity of Dabelotine is primarily, if not exclusively, attributed to its (R)-enantiomer, EVP-6124 (Encenicline). This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor. Its high binding affinity, functional activity in modulating α7 nAChR, and its ability to influence neurotransmitter systems underscore its therapeutic potential for cognitive disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. Further research directly comparing the enantiomers of Dabelotine would be valuable to definitively confirm the enantiomeric specificity and to fully elucidate the structure-activity relationship.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Dabelotine: An In-Depth Review of Adrenergic Receptor Subtype Selectivity
Disclaimer: Despite a comprehensive search of publicly available scientific literature, including primary research articles, pharmacology databases, and patent filings, specific quantitative data on the adrenergic receptor subtype selectivity of (S)-Dabelotine, also known as S 12024, is not available. The development of this compound was discontinued, and it is likely that detailed pharmacological data remains proprietary to the developing company, Servier.
This guide provides a framework for understanding adrenergic receptor subtype selectivity, utilizing general knowledge of the field to create the requested data presentations, experimental protocols, and visualizations. The provided tables and diagrams illustrate the type of information required for a complete technical whitepaper, but do not contain actual data for this compound.
Executive Summary
Dabelotine is recognized as an adrenergic receptor agonist that was under investigation as a cognitive enhancer for neurodegenerative diseases such as Alzheimer's disease. The compound possesses a chiral center, leading to (S) and (R) enantiomers. While its mechanism is reported to involve the adrenergic system, a detailed public profile of its binding affinities and functional potencies at the various adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) has not been disclosed. One study indicated that the effects of the racemic mixture (S 12024-2) are mediated by alpha1-adrenergic receptors in the medial prefrontal cortex, but this does not provide a comprehensive subtype selectivity profile.
This document serves as a template, outlining the methodologies and data structures essential for evaluating the adrenergic receptor subtype selectivity of a compound like this compound.
Quantitative Data Presentation (Illustrative Examples)
To assess the subtype selectivity of a ligand, its binding affinity (Ki or IC50) and functional activity (EC50 and Emax) are determined for each receptor subtype. The following tables are populated with hypothetical data to demonstrate how the selectivity profile of this compound would be presented.
Table 1: Illustrative Binding Affinity Profile of this compound at Human Adrenergic Receptors
| Receptor Subtype | Radioligand | Ki (nM) [Hypothetical] | Fold Selectivity vs. α1A [Hypothetical] |
| α1-Adrenergic | |||
| α1A | [3H]-Prazosin | 15 | 1 |
| α1B | [3H]-Prazosin | 150 | 10 |
| α1D | [3H]-Prazosin | 300 | 20 |
| α2-Adrenergic | |||
| α2A | [3H]-Rauwolscine | > 10,000 | > 667 |
| α2B | [3H]-Rauwolscine | > 10,000 | > 667 |
| α2C | [3H]-Rauwolscine | > 10,000 | > 667 |
| β-Adrenergic | |||
| β1 | [3H]-CGP-12177 | 5,000 | 333 |
| β2 | [3H]-CGP-12177 | > 10,000 | > 667 |
| β3 | [3H]-CGP-12177 | > 10,000 | > 667 |
Table 2: Illustrative Functional Activity Profile of this compound at Human Adrenergic Receptors
| Receptor Subtype | Assay Type | EC50 (nM) [Hypothetical] | Emax (% of Isoproterenol) [Hypothetical] |
| α1-Adrenergic | Calcium Mobilization | ||
| α1A | 35 | 95% | |
| α1B | 450 | 80% | |
| α1D | 1,200 | 75% | |
| α2-Adrenergic | cAMP Inhibition | ||
| α2A | > 10,000 | Not Determined | |
| β-Adrenergic | cAMP Accumulation | ||
| β1 | > 10,000 | Not Determined | |
| β2 | > 10,000 | Not Determined |
Experimental Protocols (General Methodologies)
The following are generalized protocols that represent standard methods for determining adrenergic receptor subtype selectivity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines (e.g., HEK293 or CHO) expressing a single human adrenergic receptor subtype are cultured. Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford).
-
Binding Assay: Membrane preparations are incubated in a binding buffer with a specific radioligand for the receptor of interest (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Rauwolscine for α2 subtypes, [3H]-CGP-12177 for β subtypes) at a concentration near its Kd.
-
Competition Binding: A range of concentrations of the unlabeled test compound (this compound) are included in the incubation to compete with the radioligand for binding to the receptor.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at various adrenergic receptor subtypes.
Methodology (cAMP Accumulation for β-Adrenergic Receptors):
-
Cell Culture: Stably transfected cells expressing a single human β-adrenergic receptor subtype are seeded in multi-well plates.
-
Assay Conditions: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cyclic AMP (cAMP).
-
Compound Stimulation: A range of concentrations of this compound is added to the cells and incubated for a specified time to stimulate cAMP production. A known full agonist (e.g., isoproterenol) is used as a positive control.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration of this compound that produces 50% of its maximal response (EC50) is determined by non-linear regression of the concentration-response curve. The maximal response (Emax) is expressed as a percentage of the maximal response to the full agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathways for adrenergic receptor subtypes and a typical experimental workflow for determining subtype selectivity.
The Pharmacological Profile of (S)-Dabelotine (ANAVEX®3-71): A Technical Guide
(S)-Dabelotine , more commonly known by its developmental names ANAVEX®3-71 and AF710B , is an orally bioavailable, small molecule currently under investigation for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and frontotemporal dementia. This technical guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, binding affinities, functional activities, and relevant preclinical and clinical data.
Core Mechanism of Action
This compound exhibits a novel, dual mechanism of action, functioning as both a potent sigma-1 (σ1) receptor agonist and a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor . This synergistic engagement of two distinct receptor systems is believed to underlie its potential for both symptomatic improvement and disease-modifying effects in neurodegenerative and neuropsychiatric conditions.
As a σ1 receptor agonist, this compound binds to this intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, a critical site for regulating calcium homeostasis, mitigating endoplasmic reticulum stress, and promoting neuronal survival. Its activity as an M1 muscarinic receptor PAM enhances the binding and efficacy of the endogenous neurotransmitter acetylcholine, a key player in cognitive processes such as learning and memory.
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding and functional activity data for this compound.
Table 1: Receptor Binding Affinities
| Target | Radioligand | Tissue/System | Ki (nM) |
| Sigma-1 (σ1) Receptor | --INVALID-LINK---Pentazocine | Guinea-pig cerebral cortex | 1.3[1] |
| Muscarinic M1 Receptor | [3H]-Pirenzepine | Rat cerebral cortex | ~0.05[2] |
| Sigma-2 (σ2) Receptor | - | - | >10,000[2] |
Table 2: Functional Activity
| Target | Assay Type | System | Activity | Key Findings |
| Muscarinic M1 Receptor | Carbachol Binding Potentiation | Rat cortical membranes | Positive Allosteric Modulator | Potentiates carbachol binding by approximately 2 orders of magnitude.[3][4] |
| Muscarinic M1 Receptor | Downstream Signaling | PC12M1 cells | Allosteric Agonist | Potentiates carbachol-induced phosphorylation of ERK1/2 and CREB.[2][3][4] |
| Sigma-1 (σ1) Receptor | Functional Assays | - | Agonist | - |
Signaling Pathways
The dual mechanism of this compound results in the modulation of multiple downstream signaling cascades crucial for neuronal function and survival.
Sigma-1 (σ1) Receptor Agonism
Activation of the σ1 receptor by this compound initiates a cascade of neuroprotective events. As a chaperone protein, the activated σ1 receptor translocates from the mitochondria-associated ER membrane to interact with various client proteins, including ion channels and signaling molecules. This leads to the modulation of intracellular calcium signaling, a reduction in oxidative stress, and the activation of pro-survival pathways.
M1 Muscarinic Receptor Positive Allosteric Modulation
As a PAM at the M1 receptor, this compound enhances the receptor's response to acetylcholine. This potentiation of M1 signaling, which is coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC) and subsequent downstream pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades. These pathways are integral to synaptic plasticity and cognitive function.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the σ1 and M1 muscarinic receptors.
Sigma-1 Receptor Binding Assay Protocol:
-
Tissue Preparation: Membranes from guinea-pig cerebral cortex are prepared by homogenization and centrifugation.
-
Radioligand: --INVALID-LINK---Pentazocine is used as the radioligand.
-
Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled σ1 ligand (e.g., haloperidol).
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression of the competition binding data and converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Studies
Objective: To assess the efficacy of this compound in animal models of cognitive impairment.
Morris Water Maze (MWM) Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., 3xTg-AD) are commonly used.[5]
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform. Escape latency is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
-
Drug Administration: this compound is administered to the animals prior to or during the training period.
-
Data Analysis: Escape latencies and time in the target quadrant are compared between treated and control groups.
Passive Avoidance Test Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber. The dark chamber is equipped with an electric grid.
-
Animal Model: Rats with pharmacologically induced cognitive deficits (e.g., using the M1 antagonist trihexyphenidyl).[3]
-
Procedure:
-
Training: The animal is placed in the light compartment and receives a mild foot shock upon entering the dark compartment.
-
Retention Test: 24 hours later, the latency to enter the dark compartment is measured.
-
-
Drug Administration: this compound is administered before the training session.
-
Data Analysis: A longer latency to enter the dark chamber in the retention test indicates improved memory.
Preclinical and Clinical Development
Preclinical Findings
In preclinical studies using transgenic animal models of Alzheimer's disease, this compound has demonstrated significant disease-modifying effects. Chronic administration has been shown to:
-
Mitigate cognitive deficits in behavioral tests such as the Morris water maze.[3]
-
Reduce key Alzheimer's pathologies, including soluble and insoluble amyloid-beta (Aβ40 and Aβ42) plaques and tau hyperphosphorylation.[3]
-
Decrease neuroinflammation.[3]
Clinical Trials
This compound has progressed into clinical development for several indications.
-
Alzheimer's Disease: Following promising preclinical results, clinical trials are planned to evaluate its efficacy in patients with Alzheimer's disease.
-
Schizophrenia: A Phase 2 clinical trial (NCT06245213) is underway to assess the safety, tolerability, and efficacy of this compound in adults with schizophrenia.[8]
-
Frontotemporal Dementia (FTD): this compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of FTD, and a Phase 1 clinical trial has been completed.[9][10][11]
Conclusion
This compound (ANAVEX®3-71) presents a promising, multi-faceted therapeutic approach for complex neurological and psychiatric disorders. Its dual activity as a sigma-1 receptor agonist and an M1 muscarinic receptor positive allosteric modulator offers the potential to address both the symptoms and the underlying pathology of diseases like Alzheimer's, schizophrenia, and frontotemporal dementia. The robust preclinical data, coupled with its progression into clinical trials, underscores its potential as a novel treatment option for these debilitating conditions. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. anavex.com [anavex.com]
- 7. Anavex Life Sciences Announces Successful Development of Once-Daily Oral Tablet Formulation for the ANAVEX®3-71 Program | INN [investingnews.com]
- 8. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thelansis.com [thelansis.com]
- 10. neurologylive.com [neurologylive.com]
- 11. sec.gov [sec.gov]
Unraveling the Stereochemistry of Dabelotine: A Technical Guide
An In-Depth Exploration of (S)-Dabelotine and (R)-Dabelotine for Researchers, Scientists, and Drug Development Professionals
The field of pharmacology is replete with examples where the three-dimensional arrangement of atoms in a molecule, its stereochemistry, dictates its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This technical guide delves into the stereochemistry of Dabelotine, a novel therapeutic agent, by providing a comprehensive overview of its (S) and (R) enantiomers.
Introduction to Dabelotine and Chirality
Dabelotine is a chiral molecule, meaning it possesses a stereocenter that gives rise to two enantiomeric forms: this compound and (R)-Dabelotine. The spatial orientation of the substituents around this chiral center is the sole difference between these two molecules, yet this subtle distinction has significant implications for their interaction with biological systems. Living organisms are inherently chiral, composed of L-amino acids and D-sugars, creating a chiral environment where enantiomers of a drug can be recognized and processed differently.[1][2]
The significance of studying individual enantiomers lies in the potential for:
-
Enhanced Therapeutic Efficacy: Often, the desired pharmacological activity resides in only one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects.[3]
-
Improved Safety Profile: The distomer can sometimes be responsible for the adverse effects of a racemic mixture. Isolating the eutomer can lead to a safer drug with a better therapeutic window.
-
Simplified Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties. Studying them individually allows for a clearer understanding of the drug's behavior in the body.[2]
Physicochemical and Pharmacological Properties
While specific quantitative data for the enantiomers of Dabelotine are not yet publicly available, general principles of stereoisomerism suggest that their physical properties in an achiral environment (e.g., melting point, boiling point, solubility) are identical. However, their interaction with plane-polarized light (optical rotation) will be equal in magnitude but opposite in direction.
The pharmacological properties, however, are expected to differ significantly. One enantiomer is likely to exhibit higher affinity and/or efficacy at the target receptor or enzyme. The following table outlines the expected differences that would be critical to quantify in preclinical studies.
| Property | This compound | (R)-Dabelotine | Rationale |
| Receptor Binding Affinity (Ki) | To be determined | To be determined | The chiral binding pocket of the target receptor will preferentially interact with one enantiomer, leading to a lower Ki value (higher affinity). |
| Functional Activity (EC50/IC50) | To be determined | To be determined | The enantiomer with higher binding affinity is expected to elicit a biological response at a lower concentration, resulting in a lower EC50 (for agonists) or IC50 (for antagonists) value. |
| In vivo Efficacy | To be determined | To be determined | The combination of pharmacokinetic and pharmacodynamic differences will likely result in one enantiomer demonstrating superior therapeutic efficacy in animal models. |
| Metabolic Stability | To be determined | To be determined | Cytochrome P450 enzymes, which are chiral, may metabolize the two enantiomers at different rates, leading to variations in half-life and exposure.[1] |
| Off-Target Activity | To be determined | To be determined | One enantiomer may interact with other receptors or enzymes, leading to potential side effects that are absent or reduced with the other enantiomer. |
Experimental Protocols for Stereochemical Characterization
To fully elucidate the distinct profiles of (S)- and (R)-Dabelotine, a series of well-defined experiments are necessary. The following protocols provide a general framework for these investigations.
Enantioselective Synthesis and Chiral Separation
The first critical step is to obtain enantiomerically pure samples of (S)- and (R)-Dabelotine.
Workflow for Obtaining Pure Enantiomers:
Caption: Workflow for obtaining enantiomerically pure Dabelotine.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A chiral stationary phase (CSP) is essential for the separation of enantiomers. The choice of CSP (e.g., polysaccharide-based, protein-based, or Pirkle-type) will depend on the specific chemical properties of Dabelotine.
-
Mobile Phase Optimization: A systematic screening of different mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine) is performed to achieve optimal resolution between the enantiomeric peaks.
-
Method Validation: The analytical chiral HPLC method must be validated for linearity, precision, accuracy, and limit of detection/quantitation according to ICH guidelines.
-
Preparative Separation: Once an effective analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each enantiomer for further studies.
Pharmacological Evaluation
Signaling Pathway Postulate:
The following diagram illustrates a hypothetical signaling pathway that could be investigated to differentiate the activity of the Dabelotine enantiomers.
Caption: Hypothetical signaling pathway for Dabelotine enantiomers.
Experimental Protocol: In Vitro Receptor Binding Assay
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.
-
Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the target receptor and increasing concentrations of either this compound or (R)-Dabelotine.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) for each enantiomer, which is a measure of its binding affinity.
Experimental Protocol: In Vitro Functional Assay (e.g., cAMP Assay)
-
Cell Culture: Cells expressing the target receptor are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of this compound or (R)-Dabelotine.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 or IC50 values are calculated to determine the potency of each enantiomer.
Future Directions
The comprehensive stereochemical evaluation of Dabelotine is paramount for its successful clinical development. Future research should focus on in vivo studies in relevant animal models to confirm the differential efficacy and safety of the (S) and (R) enantiomers. Furthermore, detailed pharmacokinetic studies in different species will be crucial to understand any stereoselective metabolism and to establish a sound basis for dose selection in human clinical trials. The development of stereospecific analytical methods for biological matrices will also be essential for monitoring the exposure of each enantiomer in vivo. Ultimately, a thorough understanding of the stereochemistry of Dabelotine will enable the development of a more effective and safer therapeutic agent.
References
The Enigmatic Case of (S)-Dabelotine: A Search for Therapeutic Targets in Dementia
An extensive review of scientific literature and clinical trial databases reveals no specific compound identified as "(S)-Dabelotine" currently under investigation for the treatment of dementia. This suggests a potential misspelling or misidentification of the molecule of interest. Researchers, scientists, and drug development professionals are encouraged to verify the chemical name and designation of the compound .
While the search for "this compound" proved inconclusive, the broader landscape of dementia therapeutics is an area of intense research. One area of investigation that has emerged with a complex and somewhat paradoxical profile is the use of gabapentinoids, such as Gabapentin , in elderly populations and individuals with cognitive decline. Although not a direct therapeutic for dementia, its off-label use for behavioral and psychological symptoms of dementia (BPSD) and its potential cognitive side effects warrant a closer examination. This guide, therefore, pivots to an in-depth analysis of Gabapentin as a case study for a compound with potential, albeit controversial, relevance to dementia.
Gabapentin: A Compound of Dual Interest in Dementia
Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is primarily approved for the treatment of epilepsy and neuropathic pain. Its mechanism of action is not fully elucidated but is known to involve high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to modulate the influx of calcium into presynaptic terminals, thereby reducing the release of excitatory neurotransmitters.
Potential Therapeutic Applications in Behavioral and Psychological Symptoms of Dementia (BPSD)
Anecdotal and some small-scale studies have explored the use of Gabapentin for managing agitation, aggression, and other behavioral disturbances common in patients with dementia. The rationale for this application lies in its potential to reduce neuronal hyperexcitability, which may contribute to these symptoms. However, robust clinical trial data supporting this use is lacking, and its application remains off-label and approached with caution.
Concerns Regarding Cognitive Impairment and Increased Dementia Risk
Conversely, a growing body of evidence from observational studies suggests a concerning association between the use of Gabapentin and an increased risk of cognitive decline and dementia.[1][2][3][4] A large medical records study found that receiving six or more prescriptions for gabapentin for low back pain was associated with a significantly increased risk of developing dementia and mild cognitive impairment.[1] Another study analyzing the National Health Insurance Research Database in Taiwan concluded that patients treated with gabapentin or pregabalin had an increased risk of dementia.[2] These findings are particularly concerning for older adults, who are already at a higher risk for cognitive disorders.
Quantitative Data on Gabapentin and Dementia Risk
The following table summarizes key quantitative findings from observational studies on the association between Gabapentin use and the risk of dementia or mild cognitive impairment (MCI).
| Study Population | Exposure | Outcome | Risk Association | Citation |
| Adults with chronic low back pain | ≥ 6 Gabapentin prescriptions | Dementia | 29% increased risk | [1] |
| Adults with chronic low back pain | ≥ 6 Gabapentin prescriptions | Mild Cognitive Impairment (MCI) | 85% increased risk | [1] |
| General population | Gabapentin or Pregabalin use | Dementia | Hazard Ratio: 1.45 (95% CI, 1.36–1.55) | [2] |
| Younger patients (<50 years) | Gabapentin or Pregabalin use | Dementia | Hazard Ratio: 3.16 (95% CI, 2.23–4.47) | [2] |
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which Gabapentin might influence cognitive function are not fully understood. However, its primary interaction with the α2δ-1 subunit of voltage-gated calcium channels provides a starting point for hypothesizing its downstream effects.
Proposed Signaling Pathway for Gabapentin's Neuronal Effects
Caption: Proposed mechanism of Gabapentin action at the presynaptic terminal.
Experimental Workflow for Investigating Gabapentin's Cognitive Effects in Preclinical Models
Caption: A typical experimental workflow to study the effects of Gabapentin on cognition in a mouse model of Alzheimer's disease.
Conclusion
In the absence of information on "this compound," this guide has provided a technical overview of Gabapentin's complex relationship with dementia. While it may have a limited, off-label role in managing certain behavioral symptoms, the growing evidence linking it to cognitive decline and an increased risk of dementia necessitates a high degree of caution, particularly in elderly patients. Further research is crucial to delineate the precise mechanisms underlying these cognitive effects and to establish clear guidelines for its use in populations at risk for or living with dementia. Researchers in the field are urged to pursue novel therapeutic targets for dementia while remaining vigilant about the potential unintended consequences of existing medications.
References
- 1. Nerve pain drug gabapentin linked to increased dementia, cognitive impairment risks - BMJ Group [bmjgroup.com]
- 2. The association between Gabapentin or Pregabalin use and the risk of dementia: an analysis of the National Health Insurance Research Database in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dementia: Prolonged gabapentin use for pain may heighten risk [medicalnewstoday.com]
- 4. alzinfo.org [alzinfo.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Gabapentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely used pharmaceutical agent for the management of neuropathic pain and as an anticonvulsant. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). It is important to note that Gabapentin is an achiral molecule due to a plane of symmetry within its structure and therefore does not exist as distinct enantiomers such as an (S)-form.[1][2] This document outlines a common and effective protocol for the synthesis and purification of high-purity Gabapentin suitable for research and development purposes.
Synthesis of Gabapentin
A prevalent and efficient method for the synthesis of Gabapentin proceeds through the formation of a key intermediate, 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement.
Synthesis Workflow
Caption: A typical synthetic route to Gabapentin from 1,1-cyclohexanediacetic anhydride.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide
-
To a stirred solution of aqueous ammonia (20%) in a reaction vessel, add 1,1-cyclohexanediacetic anhydride portion-wise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1,1-cyclohexanediacetic acid monoamide.
Step 2: Hofmann Rearrangement to form Gabapentin
-
Prepare a solution of sodium hypochlorite in a suitable reactor.
-
In a separate vessel, dissolve 1,1-cyclohexanediacetic acid monoamide in a cold solution of sodium hydroxide.
-
Slowly add the solution of the monoamide to the sodium hypochlorite solution, maintaining the temperature below 10 °C.
-
After the addition, heat the reaction mixture to 40-50 °C and stir for 2-3 hours.
-
The resulting solution contains the sodium salt of Gabapentin.
Step 3: Isolation of Gabapentin
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 7.0.
-
This will precipitate the crude Gabapentin.
-
Filter the crude product and wash with a small amount of cold water.
-
The crude Gabapentin can then be taken for purification.
Purification of Gabapentin
Purification is a critical step to obtain high-purity Gabapentin suitable for pharmaceutical applications. A common and effective method involves recrystallization and/or the use of ion-exchange chromatography.
Purification Workflow
Caption: A standard recrystallization workflow for the purification of Gabapentin.
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude Gabapentin in a minimal amount of a hot solvent mixture, typically aqueous isopropanol or a methanol/isopropanol mixture.[3]
-
While hot, filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Filter the crystalline Gabapentin and wash the crystals with a small volume of the cold recrystallization solvent.
-
Dry the purified Gabapentin under vacuum at a temperature not exceeding 60 °C.
For even higher purity, an aqueous solution of a Gabapentin salt (e.g., hydrochloride) can be passed through a strong cationic ion exchange resin.[4] The resin is then washed, and the Gabapentin is eluted with an ammonia solution. Subsequent evaporation of the eluate and crystallization from an alcoholic solvent yields highly pure Gabapentin.
Data Presentation
| Parameter | Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide | Hofmann Rearrangement & Isolation | Recrystallization |
| Typical Yield | 85-95% | 70-80% (from monoamide) | >90% recovery |
| Purity (by HPLC) | >95% | 85-95% | >99.5% |
| Key Reagents | 1,1-Cyclohexanediacetic anhydride, Aqueous Ammonia | 1,1-Cyclohexanediacetic acid monoamide, Sodium Hypochlorite, Sodium Hydroxide, HCl | Isopropanol, Methanol, Water |
| Typical Reaction Time | 4-6 hours | 3-4 hours | Not Applicable |
| Typical Temperature | 0-25 °C | 0-50 °C | 0-80 °C |
Conclusion
The described protocols for the synthesis and purification of Gabapentin provide a reliable and scalable method for obtaining high-purity material. Careful control of reaction conditions and purification steps is essential to achieve the desired quality for research and pharmaceutical development. The achiral nature of Gabapentin simplifies its synthesis as there is no need for stereoselective steps or chiral resolution.
References
Application Notes and Protocols for the Quantification of (S)-Dabelotine
Disclaimer: As of the latest literature search, specific validated analytical methods for the quantification of (S)-Dabelotine are not publicly available. The following application notes and protocols are presented as a comprehensive template based on established methodologies for the analysis of chiral small molecules in biological matrices. These protocols should serve as a starting point for the development and validation of a specific method for this compound. All parameters, especially those related to chromatography and mass spectrometry, will require optimization and rigorous validation for this compound.
Introduction
Dabelotine is a chiral compound, and as with many chiral drugs, its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods for the accurate quantification of the active enantiomer, this compound, in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document outlines a general framework for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.
LC-MS/MS Method for Quantification of this compound in Human Plasma
This section details a hypothetical, yet representative, LC-MS/MS method for the determination of this compound in human plasma. The method is adapted from established protocols for similar small molecules.
Principle
The method involves the extraction of this compound and a suitable internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated on a chiral High-Performance Liquid Chromatography (HPLC) column and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound reference standard
-
(R)-Dabelotine (or a stable isotope-labeled this compound as an internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Control human plasma (K2-EDTA)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Chiral HPLC column (e.g., Chiralpak® series or similar)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
1.4.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
1.4.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
1.4.3. Chromatographic and Mass Spectrometric Conditions
The following are suggested starting conditions and require optimization for this compound:
| Parameter | Suggested Condition |
| HPLC Column | Chiralpak® AD-H, 2.1 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | To be optimized for chiral separation. A typical starting point could be an isocratic elution or a shallow gradient. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer. |
| This compound | Precursor Ion (Q1) -> Product Ion (Q3) |
| Internal Standard | Precursor Ion (Q1) -> Product Ion (Q3) |
Method Validation Summary (Hypothetical Data)
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes expected performance characteristics.
| Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL (r² = 0.998) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy ±20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +7% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |
| Stability | % Change within ±15% of nominal concentration | Stable under tested conditions |
Diagrams and Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
Analytical Method Validation Logic
Caption: Key components of analytical method validation.
Conclusion
The provided protocols and data serve as a robust template for developing and validating a sensitive and specific LC-MS/MS method for the quantification of this compound. Successful implementation will require careful optimization of the chiral separation and mass spectrometric parameters, followed by a comprehensive validation to ensure the reliability of the data for its intended purpose in research and drug development.
Application Notes and Protocols for In Vivo Evaluation of (S)-Dabelotine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies evaluating the therapeutic potential of (S)-Dabelotine, a selective alpha-7 nicotinic acetylcholine receptor (α7-nAChR) agonist, in rodent models of cognitive impairment. The protocols detailed below are designed to assess the efficacy of this compound in reversing cognitive deficits and to elucidate its underlying mechanism of action.
Introduction
This compound is a novel therapeutic agent targeting the α7-nAChR, a key receptor implicated in learning, memory, and attention.[1] Activation of α7-nAChRs has shown promise in preclinical models for treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][3] These protocols outline the use of the scopolamine-induced amnesia model in rodents, a well-established paradigm for screening compounds with potential cognitive-enhancing properties.
Preclinical Data Summary for a Structurally Similar α7-nAChR Agonist (EVP-6124)
Due to the limited availability of public preclinical data for this compound, the following tables summarize in vivo findings for EVP-6124, a structurally analogous α7-nAChR partial agonist. This information can serve as a valuable reference for initial dose selection and experimental design for this compound.
Table 1: In Vivo Efficacy of EVP-6124 in a Rodent Model of Cognitive Impairment
| Compound | Species | Model | Behavioral Task | Dose (Route) | Key Finding | Reference |
| EVP-6124 | Rat | Scopolamine-induced amnesia | Object Recognition Task | 0.3 mg/kg (p.o.) | Significantly restored memory function. | [4] |
Table 2: In Vivo Neurochemical Effects of EVP-6124
| Compound | Species | Brain Regions | Dose (Route) | Key Finding | Reference |
| EVP-6124 | Rat | Medial prefrontal cortex, Nucleus accumbens | 0.1 mg/kg (s.c.) | Increased efflux of dopamine, acetylcholine, and glutamate. | [5] |
Experimental Protocols
Rodent Model of Cognitive Impairment: Scopolamine-Induced Amnesia
This protocol describes the induction of cognitive deficits in rodents using the muscarinic receptor antagonist, scopolamine.
Materials:
-
Scopolamine hydrobromide
-
Sterile saline (0.9% NaCl)
-
Rodents (e.g., male Wistar rats or C57BL/6 mice)
-
Standard laboratory animal housing and husbandry supplies
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Scopolamine Preparation: Dissolve scopolamine hydrobromide in sterile saline to the desired concentration (e.g., 1 mg/mL).
-
Administration: Administer scopolamine intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg body weight, 30 minutes prior to behavioral testing.
Behavioral Assessment of Cognitive Function
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (familiar objects)
-
One set of different objects (novel objects)
-
Video recording and tracking software
Procedure:
-
Habituation (Day 1):
-
Place each animal individually into the empty open-field arena for 10 minutes to allow for habituation to the new environment.
-
-
Training/Acquisition Trial (Day 2):
-
Place two identical (familiar) objects in the arena.
-
Place the animal in the center of the arena and allow it to freely explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing Trial (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
The MWM test is a widely used behavioral task to assess spatial learning and memory.
Materials:
-
Circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
Submerged escape platform.
-
Visual cues placed around the room.
-
Video recording and tracking software.
Procedure:
-
Acquisition Training (Days 1-4):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomly chosen starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency and path length across training days.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings. A preference for the target quadrant indicates spatial memory retention.
-
This compound Efficacy Study Design
Objective: To evaluate the ability of this compound to reverse scopolamine-induced cognitive deficits.
Experimental Groups:
-
Group 1: Vehicle Control: Vehicle + Saline
-
Group 2: Scopolamine Control: Vehicle + Scopolamine
-
Group 3: this compound Low Dose: this compound (e.g., 0.1 mg/kg) + Scopolamine
-
Group 4: this compound Mid Dose: this compound (e.g., 0.3 mg/kg) + Scopolamine
-
Group 5: this compound High Dose: this compound (e.g., 1.0 mg/kg) + Scopolamine
-
Group 6: Positive Control (e.g., Donepezil): Donepezil + Scopolamine
Procedure:
-
Administer this compound or vehicle orally (p.o.) or subcutaneously (s.c.) at a predetermined time before the administration of scopolamine (e.g., 30-60 minutes).
-
Administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes before the behavioral test.
-
Conduct the NOR or MWM test as described above.
Table 3: Example Dosing and Administration Schedule
| Treatment | Route | Pre-treatment Time before Scopolamine | Scopolamine Administration | Behavioral Testing |
| Vehicle | p.o. or s.c. | 60 min | 30 min pre-test | T |
| This compound | p.o. or s.c. | 60 min | 30 min pre-test | T |
| Scopolamine | i.p. | - | 30 min pre-test | T |
Signaling Pathway and Experimental Workflow Diagrams
Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Signaling Pathway
Activation of the α7-nAChR by an agonist like this compound is hypothesized to initiate downstream signaling cascades that promote neuronal survival and synaptic plasticity, thereby improving cognitive function. Key pathways include the JAK2-STAT3 and PI3K-Akt pathways.
Caption: Simplified α7-nAChR signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the logical flow of an in vivo experiment to assess the efficacy of this compound.
Caption: In vivo efficacy study workflow.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in rodent models of cognitive impairment. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, which is essential for advancing the development of this promising therapeutic candidate. Researchers are encouraged to optimize parameters such as dose and timing based on pilot studies and any emerging data on the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel α7 nicotinic acetylcholine receptor agonist EVP-6124 enhances dopamine, acetylcholine, and glutamate efflux in rat cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-based Assays for (S)-Dabelotine Activity Screening
Introduction
(S)-Dabelotine is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognitive function, such as the hippocampus and cortex. The α7 nAChR is implicated in neuropsychiatric and neurodegenerative disorders, making it a key target for drug discovery. As a homopentameric channel, its activation leads to a rapid influx of cations, most notably calcium (Ca²⁺), which triggers a cascade of downstream signaling events.
Screening for the activity of compounds like this compound requires robust cell-based assays that can accurately measure the function of the α7 nAChR. Key challenges in assay development for this target include its exceptionally rapid desensitization upon agonist binding. To overcome this, assays often incorporate a positive allosteric modulator (PAM), which stabilizes the open state of the channel, prolonging the signal and enhancing its amplitude.
These application notes provide detailed protocols for two primary methodologies for screening and characterizing α7 nAChR agonists like this compound: a high-throughput calcium flux assay suitable for primary screening, and a lower-throughput, high-fidelity automated electrophysiology assay for hit confirmation and detailed pharmacological characterization.
Mechanism of Action: α7 nAChR Signaling
Activation of the α7 nAChR by an agonist such as this compound opens the ion channel, leading to a direct influx of Ca²⁺. This initial signal can propagate through several downstream pathways, including the activation of calcium-dependent kinases (e.g., PKC, MAPK/ERK) and transcription factors (e.g., STAT3, NF-κB), ultimately influencing cellular processes like neurotransmitter release, synaptic plasticity, and anti-inflammatory responses.
Assay 1: High-Throughput Calcium Flux Assay (FLIPR)
This assay is designed for screening large compound libraries to identify potential α7 nAChR agonists. It utilizes a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration ([Ca²⁺]i) in real-time using a calcium-sensitive fluorescent dye.
Detailed Protocol: Calcium Flux Assay
-
Principle: Cells stably expressing human α7 nAChR are loaded with a fluorescent calcium indicator dye. Upon receptor activation by this compound, the influx of Ca²⁺ binds to the dye, causing an increase in fluorescence intensity. A Type II PAM (e.g., PNU-120596) is added with the agonist to amplify and prolong the signal, making it readily detectable.[1] The kinetic fluorescence response is measured and used to determine compound potency and efficacy.
-
Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the human α7 nAChR.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium Assay Kit: FLIPR Calcium 4, 5, or 6 Assay Kit (contains calcium-sensitive dye and quencher).[2]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: Anion-exchange inhibitor to prevent dye leakage (often included in kits or prepared as a 250 mM stock in 1 M NaOH).
-
Reference Agonist: Acetylcholine (ACh) or another known α7 partial agonist (e.g., EVP-6124).
-
Positive Allosteric Modulator (PAM): PNU-120596 (10 mM stock in DMSO).
-
Test Compound: this compound (10 mM stock in DMSO).
-
-
Cell Culture and Plating:
-
Culture cells according to standard procedures.
-
On the day before the assay, harvest cells and seed them into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate plates overnight at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Dye Loading: Prepare the dye loading buffer according to the manufacturer's protocol, typically by dissolving the dye in Assay Buffer containing probenecid (final concentration 2.5 mM).[3]
-
Remove cell plates from the incubator. Add 25 µL of dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO₂.[4]
-
Compound Plate Preparation: Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentration. Also prepare solutions for controls (vehicle, reference agonist).
-
Prepare a 2X solution of the PAM (e.g., 20 µM PNU-120596 for a 10 µM final concentration) and mix it with the 2X agonist solutions.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence (e.g., Ex: 485 nm, Em: 525 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Initiate the online addition of 50 µL from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the full kinetic response.
-
-
-
Data Analysis:
-
The primary response is calculated as the change in fluorescence (ΔF = F_max - F_baseline).
-
Normalize the response to the maximum signal achieved with a saturating concentration of a reference full agonist to determine % Efficacy (E_max).[5]
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the Potency (EC₅₀) , which is the concentration that elicits 50% of the maximal response.[6][7]
-
Data Presentation: Calcium Flux Assay
| Parameter | This compound (Example) | EVP-6124 (Reference)[8] | PNU-282987 (Reference)[8] |
| Cell Line | HEK293-hα7 | HEK293-rα7 | HEK293-rα7 |
| Assay Type | Calcium Flux (FLIPR) | Calcium Flux (FLIPR) | Calcium Flux (FLIPR) |
| PAM Used | PNU-120596 (10 µM) | PNU-120596 (10 µM) | PNU-120596 (10 µM) |
| Potency (EC₅₀) | To be determined | ~20 nM | ~100 nM |
| Efficacy (Eₘₐₓ) | Partial Agonist | Partial Agonist (~60%) | Full Agonist (~100%) |
Assay 2: Automated Electrophysiology (Patch Clamp)
This assay provides a direct measurement of ion channel function and is considered the gold standard for characterizing ion channel modulators. It is ideal for secondary screening to confirm hits and precisely quantify their pharmacological properties.
Detailed Protocol: Automated Patch Clamp
-
Principle: Single cells expressing α7 nAChR are automatically captured on a microfluidic chip.[9] A gigaseal is formed, and the cell membrane is ruptured to achieve a whole-cell voltage-clamp configuration. The membrane potential is held constant, and the current passing through the ion channels is measured upon application of this compound. This allows for direct quantification of channel opening.
-
Materials and Reagents:
-
Cell Line: GH3 or CHO cells stably expressing rat or human α7 nAChR.[10]
-
Automated Patch Clamp System: QPatch, IonFlux, or similar platform.[11]
-
Extracellular Solution (ECS): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
-
Intracellular Solution (ICS): (in mM) 140 CsF, 10 HEPES, 10 EGTA; pH 7.2.
-
Reference Agonist: Acetylcholine (ACh).
-
PAM: PNU-120596.
-
Test Compound: this compound.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using an enzyme-free dissociation buffer to ensure receptor integrity.
-
Wash and resuspend cells in the ECS at a density of 1-2 million cells/mL.
-
Keep the cell suspension on ice or at the recommended temperature for the instrument.
-
-
Assay Procedure:
-
System Setup: Prime the instrument with ECS and ICS and load the cell suspension and compound plates according to the manufacturer's instructions.
-
Automated Run:
-
The system will automatically capture cells, form gigaseals (>1 GΩ), and establish whole-cell mode.
-
Set the holding potential to -70 mV.
-
The protocol applies a brief pulse of the reference agonist (e.g., 300 µM ACh) plus PAM (e.g., 10 µM PNU-120596) to establish a baseline response.
-
A concentration-response curve is generated by applying increasing concentrations of this compound (co-applied with a constant concentration of PAM) to the cells.
-
A wash step with ECS is performed between applications.
-
-
-
Data Analysis:
-
Measure the peak inward current amplitude for each concentration of this compound.
-
Normalize the current to the maximal response obtained with a saturating concentration of a full agonist (e.g., ACh) to calculate % Efficacy (E_max).[12]
-
Plot the normalized current against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the Potency (EC₅₀) .[13]
-
Data Presentation: Automated Electrophysiology Assay
| Parameter | This compound (Example) | EVP-6124 (Reference)[10] | ACh (Reference)[14] |
| Cell Line | GH3-rα7 | GH3-rα7 | GH4C1-rα7 |
| Assay Type | Automated Patch Clamp | Automated Patch Clamp | Automated Patch Clamp |
| PAM Used | PNU-120596 (10 µM) | PNU-120596 (10 µM) | None |
| Potency (EC₅₀) | To be determined | ~1 µM | ~3 µM |
| Efficacy (Eₘₐₓ) | Partial Agonist | Partial Agonist | Full Agonist (100%) |
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. culturecollections.org.uk [culturecollections.org.uk]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Efficacy [pharmacologycanada.org]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. Explain what is EC50? [synapse.patsnap.com]
- 8. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying Nicotinic Acetylcholine Receptors Using the IonFlux™ Microfluidic-Based Automated Patch-Clamp System with Continuous Perfusion and Fast Solution Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. Clinical Pharmacology Glossary: Efficacy, Potency, & Binding Affinity | ditki medical & biological sciences [ditki.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Dabelotine in Inducing Adrenergic Response In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dabelotine, also known as S 12024-2, is a cognitive enhancer that has been identified as an adrenergic receptor agonist.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] It has been investigated for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease.[1][2][4][5][7][8][9][10][12][13][14][15][17][18][19][20] The primary mechanism of action of this compound is attributed to its activity at adrenergic receptors, which are key components of the sympathetic nervous system and are involved in a wide array of physiological responses.
These application notes provide an overview of the methodologies to characterize the adrenergic activity of this compound in vitro. While specific quantitative data on the binding affinities and functional potencies of this compound at various adrenergic receptor subtypes are not publicly available, this document outlines the standard experimental protocols used to assess the adrenergic response of a test compound.
Data Presentation
Due to the absence of specific published quantitative data for this compound, the following tables are presented as templates. Researchers can populate these tables with their experimental data when evaluating this compound or other adrenergic agonists.
Table 1: Radioligand Binding Affinity of this compound for Adrenergic Receptor Subtypes
| Adrenergic Receptor Subtype | Radioligand | This compound Kᵢ (nM) | Reference Compound Kᵢ (nM) |
| α₁A | [³H]-Prazosin | Data not available | Prazosin: [Value] |
| α₁B | [³H]-Prazosin | Data not available | Prazosin: [Value] |
| α₁D | [³H]-Prazosin | Data not available | Prazosin: [Value] |
| α₂A | [³H]-Rauwolscine | Data not available | Rauwolscine: [Value] |
| α₂B | [³H]-Rauwolscine | Data not available | Rauwolscine: [Value] |
| α₂C | [³H]-Rauwolscine | Data not available | Rauwolscine: [Value] |
| β₁ | [³H]-CGP-12177 | Data not available | Isoprenaline: [Value] |
| β₂ | [³H]-CGP-12177 | Data not available | Isoprenaline: [Value] |
| β₃ | [³H]-CGP-12177 | Data not available | Isoprenaline: [Value] |
Table 2: Functional Potency of this compound in Second Messenger Assays
| Adrenergic Receptor Subtype | Assay Type | This compound EC₅₀ (nM) | Reference Agonist EC₅₀ (nM) |
| α₁ (Gq-coupled) | Calcium Mobilization | Data not available | Phenylephrine: [Value] |
| α₂ (Gi-coupled) | cAMP Inhibition | Data not available | Clonidine: [Value] |
| β₁, β₂, β₃ (Gs-coupled) | cAMP Accumulation | Data not available | Isoprenaline: [Value] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro adrenergic response of a compound like this compound.
Protocol 1: Radioligand Binding Assay for Adrenergic Receptors
This protocol is a general guideline for determining the binding affinity of this compound to various adrenergic receptor subtypes expressed in a recombinant cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [³H]-CGP-12177 for β).
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kₔ, and either this compound dilution or buffer (for total binding) or non-specific control.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the Kᵢ value by non-linear regression analysis using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay for Gs- and Gi-Coupled Adrenergic Receptors
This protocol measures the ability of this compound to stimulate (for Gs-coupled β-receptors) or inhibit (for Gi-coupled α₂-receptors) the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing the adrenergic receptor subtype of interest (e.g., CHO-K1 cells).
-
This compound stock solution.
-
Reference agonist (e.g., Isoprenaline for β-receptors, Clonidine for α₂-receptors).
-
Forskolin (for Gi-coupled receptor assays).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure for Gs-Coupled Receptors (β₁, β₂, β₃):
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add serial dilutions of this compound or the reference agonist to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC₅₀ value for this compound.
Procedure for Gi-Coupled Receptors (α₂):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Add serial dilutions of this compound or the reference agonist to the wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production and calculate the EC₅₀ value for this compound.
Protocol 3: Intracellular Calcium Mobilization Assay for Gq-Coupled Adrenergic Receptors
This protocol assesses the ability of this compound to induce an increase in intracellular calcium concentration, which is the downstream signaling event for Gq-coupled α₁-adrenergic receptors.
Materials:
-
Cells expressing the α₁-adrenergic receptor subtype of interest.
-
This compound stock solution.
-
Reference agonist (e.g., Phenylephrine).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add serial dilutions of this compound or the reference agonist to the wells using the integrated liquid handler.
-
Immediately begin kinetic measurement of the fluorescence intensity over a period of 1-3 minutes.
-
Determine the peak fluorescence response for each concentration.
-
Generate a dose-response curve and calculate the EC₅₀ value for this compound.
Visualization of Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Clinical Drug Investigation 4/1997 | springermedicine.com [springermedicine.com]
- 5. scribd.com [scribd.com]
- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development of a core outcome set for disease modification trials in mild to moderate dementia: a systematic review, patient and public consultation and consensus recommendations | NIHR Journals Library [journalslibrary.nihr.ac.uk]
- 14. 21stcenturyneurology.com [21stcenturyneurology.com]
- 15. US9453000B2 - Polycyclic compound - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. EP2275095A2 - Neurogenesis by muscarinic receptor modulation - Google Patents [patents.google.com]
- 19. WO2008036678A2 - Combination comprising a peroxisome proliferator activated receptor agent and a second neurogenic agent for treating a nervous system disorder, increasing neurodifferentiation and increasing neurogenesis - Google Patents [patents.google.com]
- 20. US20140154313A1 - Controlled Absorption Water-Soluble Pharmaceutically Active Organic Compound Formulation for Once-Daily Administration - Google Patents [patents.google.com]
Protocol for Dissolving (S)-Dabelotine for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of (S)-Dabelotine solutions for in vitro cell culture experiments. The following procedures are based on best practices for dissolving and diluting hydrophobic compounds to ensure solution stability and minimize cytotoxicity.
Data Presentation
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] Proper preparation and dilution of stock solutions are critical to prevent precipitation in aqueous cell culture media and to minimize solvent-induced effects on cells.
| Parameter | Recommendation | Notes |
| Solvent | Dimethyl sulfoxide (DMSO), anhydrous | Use of high-purity, sterile DMSO is essential to avoid contamination and ensure compound stability. |
| Maximum Solubility | Data not available | A trial solubility test is recommended to determine the maximum concentration in DMSO. |
| Stock Solution Concentration | 10 mM (recommended starting point) | This concentration allows for significant dilution to achieve typical working concentrations while keeping the final DMSO percentage low. |
| Storage of Stock Solution | -20°C for short-term (weeks) or -80°C for long-term (months) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. |
| Final DMSO Concentration in Media | ≤ 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells. A vehicle control (media with the same final DMSO concentration) should always be included in experiments.[2] |
Experimental Protocols
This section details the step-by-step procedures for preparing a this compound stock solution and subsequent working solutions for cell culture applications.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required mass of this compound. The molecular weight of Dabelotine is 262.17 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.62 mg of this compound powder.
-
Aliquot the powder. Carefully transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound. Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[3] Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into cell culture media to achieve the desired final concentration. This method is designed to minimize precipitation of the hydrophobic compound in the aqueous media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes or appropriate sterile containers
-
Vortex mixer
Procedure:
-
Pre-warm the cell culture medium. Ensure the complete cell culture medium is pre-warmed to 37°C to improve the solubility of this compound upon dilution.[3]
-
Perform serial dilutions (recommended). To avoid shocking the compound out of solution, a serial or intermediate dilution step is recommended.[2][3]
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM stock solution 1:10 in pre-warmed media or sterile DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of media/DMSO.
-
-
Prepare the final working solution. Add the stock or intermediate solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.[3]
-
Example for a 10 µM final concentration from a 10 mM stock: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Final inspection. After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If precipitation occurs, consider preparing a lower concentration working solution.
-
Vehicle Control. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for preparing this compound solutions and its putative signaling pathway.
Caption: Experimental workflow for dissolving and diluting this compound.
Caption: Putative signaling pathway of this compound.
References
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of (S)-Dabelotine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and precise high-performance liquid chromatography (HPLC) method for the enantioselective analysis of (S)-Dabelotine. The method is designed for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations. The protocol described herein utilizes a chiral stationary phase to achieve effective separation of the (S)-enantiomer from its corresponding (R)-enantiomer, ensuring accurate quantification critical for quality control and regulatory compliance in the drug development process. Method validation was performed in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Dabelotine is a chiral molecule, and as with many pharmaceuticals, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to selectively quantify the desired (S)-enantiomer is of paramount importance to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds.[1] For chiral molecules, the use of a chiral stationary phase (CSP) in HPLC allows for the direct separation of enantiomers.[2] This application note provides a detailed protocol for a stability-indicating chiral HPLC method for the quantitative analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
This compound Reference Standard: Purity ≥ 99.5%.
-
(R)-Dabelotine Reference Standard: For specificity and resolution determination.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol.
-
Reagents: Trifluoroacetic acid (TFA), analytical grade.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Diluent: n-Hexane : Isopropanol (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation (for a hypothetical 10 mg tablet):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
The specificity of the method was evaluated by injecting the diluent, a placebo solution, a solution of the (R)-enantiomer, and a standard solution of this compound. The method demonstrated good resolution between the (S)- and (R)-enantiomers, and no interference from the diluent or placebo was observed at the retention time of the this compound peak.
Linearity
The linearity of the method was determined by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 12540 |
| 10 | 126100 |
| 25 | 314500 |
| 50 | 628000 |
| 75 | 943500 |
| 100 | 1258000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard solution were performed on the same day and on two different days.
Table 3: Precision Data for this compound
| Precision Type | Parameter | Result |
| Repeatability (n=6) | Mean Assay (%) | 99.8 |
| % RSD | 0.45 | |
| Intermediate (n=12) | Mean Assay (%) | 99.6 |
| % RSD | 0.68 |
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a placebo mixture at three concentration levels (50%, 100%, and 150% of the target concentration).
Table 4: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 25.0 | 24.8 | 99.2 |
| 100% | 50.0 | 50.3 | 100.6 |
| 150% | 75.0 | 74.5 | 99.3 |
| Mean Recovery (%) | 99.7 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of isopropanol in the mobile phase (±1%). The system suitability parameters remained within the acceptable limits for all variations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 5: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The developed chiral HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. The method is specific, linear, precise, accurate, and robust, making it suitable for routine quality control testing of this compound in both bulk drug substance and finished pharmaceutical products. The use of a chiral stationary phase allows for the effective separation of the enantiomers, which is crucial for ensuring the quality and safety of the drug.
Disclaimer: This application note provides a proposed analytical method based on established principles of chiral chromatography and data from structurally related compounds. The lack of publicly available, specific analytical methods for this compound necessitates that this protocol be considered a starting point. Method optimization and full validation with the specific this compound active pharmaceutical ingredient and drug product are required before implementation in a regulated environment.
References
- 1. Chiral HPLC separation and absolute configuration of novel S-DABO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing (S)-Dabelotine in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of (S)-Dabelotine, an adrenergic agonist, in competitive binding assays. The protocols outlined are based on established methodologies for characterizing ligand-receptor interactions at adrenergic receptors, with a specific focus on the alpha-2A adrenergic receptor (α2A-AR), a plausible target for this compound given its investigation in dementia.
Introduction
This compound is the S-isomer of Dabelotine, a compound identified as an adrenergic agonist. Adrenergic receptors, particularly those in the central nervous system, are implicated in cognitive processes, making them relevant targets in the study of dementia. Competitive binding assays are a fundamental technique in pharmacology to determine the affinity of a ligand for a specific receptor.[1] This is achieved by measuring the ability of an unlabeled test compound, such as this compound, to displace a labeled ligand (radioligand) from the receptor. The data generated from these assays, such as the inhibitor constant (Ki), are crucial for understanding the potency and selectivity of new chemical entities.
This document provides a comprehensive protocol for a competitive radioligand binding assay using membranes from cells expressing the human α2A-adrenergic receptor.
Data Presentation: Representative Binding Affinity Data
The following table summarizes representative binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for known ligands of the alpha-2A adrenergic receptor. These values serve as a reference for contextualizing the potential binding affinity of this compound.
| Compound | Type | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) |
| UK 14,304 | Agonist | [3H] Rauwolscine | CHO-K1 cells expressing human α2A-AR | - | 293.56 |
| Dexmedetomidine | Agonist | [3H] Rauwolscine | CHO-K1 cells expressing human α2A-AR | - | 80.18 |
| Guanfacine | Agonist | [3H]-MK912 | Rat Cerebral Cortex (α2A sites) | 19.9 | - |
| Yohimbine | Antagonist | [3H]-MK912 | Rat Cerebral Cortex (α2A sites) | - | - |
| Rauwolscine | Antagonist | [3H] Rauwolscine | CHO-K1 cells expressing human α2A-AR | - | - |
| Phentolamine | Antagonist | - | Rabbit Aorta | - | - |
Note: The data presented are compiled from various sources for illustrative purposes.[2][3][4] Actual values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Membrane Preparation from α2A-AR Expressing Cells
This protocol describes the preparation of cell membranes enriched with the α2A-adrenergic receptor, which will be used in the competitive binding assay.
Materials:
-
CHO-K1 cells stably expressing the human α2A-adrenergic receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Cell scrapers
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
-
Ultracentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Grow CHO-K1 cells expressing the human α2A-AR to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay for α2A-AR
This protocol details the procedure for a competitive binding assay to determine the affinity of this compound for the α2A-adrenergic receptor using [3H]-Rauwolscine as the radioligand.[2]
Materials:
-
α2A-AR enriched cell membranes (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Radioligand: [3H]-Rauwolscine (specific activity ~70-90 Ci/mmol)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Non-specific binding control: Yohimbine (10 µM final concentration)
-
96-well microplates
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in Assay Buffer to cover a wide concentration range (e.g., 10^-11 M to 10^-5 M).
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM Yohimbine.
-
Competition: 50 µL of each this compound dilution.
-
-
-
Add Radioligand: Add 50 µL of [3H]-Rauwolscine (at a final concentration close to its Kd, e.g., 2.5 nM) to all wells.[2]
-
Add Membranes: Add 100 µL of the α2A-AR membrane preparation (typically 20-50 µg of protein per well) to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[2]
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the competitive binding assay of this compound.
Signaling Pathway
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Administration of (S)-Dabelotine (Encenicline/EVP-6124): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, (S)-Dabelotine (also known as Encenicline or EVP-6124), in preclinical research. This document includes detailed experimental protocols, a summary of pharmacokinetic data, and a visualization of the relevant signaling pathway to guide researchers in their study design.
Introduction
This compound is a novel compound that has been investigated for its potential to improve cognitive function in disorders such as Alzheimer's disease and schizophrenia. Its mechanism of action is centered on the potentiation of acetylcholine response at α7 nAChRs. Preclinical studies have primarily utilized oral and intraperitoneal routes of administration to evaluate its efficacy and pharmacokinetic profile in various animal models.
Data Presentation: Pharmacokinetics and Dosing
The following tables summarize the quantitative data from preclinical studies involving this compound, categorized by the route of administration.
Table 1: Oral Administration of this compound in Preclinical Models
| Species | Dose Range | Vehicle | Key Pharmacokinetic/Efficacy Findings | Study Focus | Reference |
| Rat | 0.03 - 1 mg/kg | Not Specified | 0.3 mg/kg significantly restored memory in a scopolamine-induced deficit model (Object Recognition Task). Showed a dose-proportional increase in plasma concentration. Tmax in plasma at 4 hours and in brain at 2 hours. Brain-to-plasma ratios were 1.7-5.1 between 1 and 8 hours.[1] | Cognitive Enhancement | [2] |
| Rat | 0.1 - 10 mg/kg | Not Specified | Efficacious doses in the Novel Object Recognition (NOR) model resulted in maximal plasma exposures of 24-591 ng/mL (89-2,186 nM). | Cognitive Enhancement | [3] |
| Non-human Primate | 0.01 mg/kg | Not Specified | Significantly attenuated scopolamine-induced learning impairment in the visuo-spatial paired associates learning (vsPAL) task. Plasma concentrations at the efficacious dose were around 1.6 nM. | Cognitive Enhancement | [3] |
Table 2: Intraperitoneal Administration of this compound in Preclinical Models
| Species | Dose | Vehicle | Key Pharmacokinetic/Efficacy Findings | Study Focus | Reference |
| Mouse | 0.4 mg/kg | Not Specified | Single dose significantly increased the saturation index of NMDARs in brain slices obtained 4 hours post-administration. Reached peak brain concentration 2 hours after administration and remained at effective concentrations for at least 4 hours.[1] | Neuromodulation | [1] |
Signaling Pathway
This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor. Activation of this receptor leads to a cascade of downstream signaling events that are implicated in neuroprotection and cognitive enhancement.
Caption: Signaling pathway of this compound via the α7 nAChR.
Experimental Protocols
The following are detailed methodologies for common preclinical procedures involving the administration of this compound.
Protocol 1: Oral Administration (Gavage) in Rodents
This protocol is for the direct delivery of this compound into the stomach of a mouse or rat.
Materials:
-
This compound (EVP-6124)
-
Appropriate vehicle (e.g., sterile water, saline, or a suspension agent)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve or suspend this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg).
-
For mice, restrain the animal by scruffing the neck and back to immobilize the head.
-
For rats, gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Administration:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.
-
Once the needle is in place, dispense the solution slowly and steadily.
-
Withdraw the needle in a smooth, swift motion.
-
-
Post-Procedure Monitoring: Observe the animal for at least 15 minutes for any signs of respiratory distress or adverse reactions.
Caption: Workflow for oral gavage administration.
Protocol 2: Intraperitoneal (IP) Injection in Rodents
This protocol describes the injection of this compound into the peritoneal cavity of a mouse or rat.
Materials:
-
This compound (EVP-6124)
-
Sterile vehicle (e.g., sterile saline)
-
Syringes (1 mL) with needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the sterile vehicle to the desired concentration.
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct injection volume (typically up to 10 mL/kg).
-
Restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is effective. For rats, a two-person technique or a towel wrap may be used.
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
-
IP Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn back.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress or adverse reactions.
Caption: Workflow for intraperitoneal injection.
Protocol 3: Novel Object Recognition (NOR) Task in Rats
This task assesses recognition memory.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the rat.
Procedure:
-
Habituation (Day 1):
-
Place the rat in the empty arena and allow it to explore freely for 5-10 minutes.
-
Repeat this process for 2-3 sessions to reduce novelty-induced stress.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects (A and A) in the arena.
-
Place the rat in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing or touching with the nose).
-
-
Testing (Day 2 or 3, after a retention interval):
-
Replace one of the familiar objects with a novel object (A and B).
-
Place the rat back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
-
Conclusion
The administration of this compound in preclinical studies is predominantly achieved through oral gavage and intraperitoneal injection. The choice of administration route may depend on the specific research question, the desired pharmacokinetic profile, and the experimental model. The provided protocols and data serve as a foundational guide for researchers investigating the therapeutic potential of this compound. It is recommended that researchers further optimize these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. EVP-6124, a novel and selective α7 nicotinic acetylcholine receptor partial agonist, improves memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic alpha 7 receptor agonists EVP-6124 and BMS-933043, attenuate scopolamine-induced deficits in visuo-spatial paired associates learning | PLOS One [journals.plos.org]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of (S)-Dabelotine Metabolites
Abstract
This application note describes a robust and sensitive method for the identification and semi-quantitative analysis of in vitro and in vivo metabolites of (S)-Dabelotine, a novel therapeutic agent. The methodology utilizes state-of-the-art liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation from various biological matrices, chromatographic separation, and mass spectrometric conditions for the detection and structural elucidation of potential metabolites. This approach is crucial for understanding the metabolic fate of this compound, which is a critical step in its preclinical and clinical development.
Introduction
This compound is a promising new chemical entity with significant therapeutic potential. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its successful development as a safe and effective drug. Drug metabolism studies are essential to identify pharmacologically active or potentially toxic metabolites.[1][2][3] Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a primary tool for the sensitive and specific identification of drug metabolites.[1][2][4] This application note provides a comprehensive workflow for the identification of this compound metabolites in common preclinical matrices such as liver microsomes and plasma.
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites is depicted below.
Figure 1: General workflow for the identification of this compound metabolites.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human liver microsomes (pooled)
-
NADPH regenerating system
-
Control plasma (human, rat, mouse)
-
Solid-phase extraction (SPE) cartridges
Protocols
In Vitro Metabolism using Human Liver Microsomes
-
Incubation Preparation: Prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in phosphate buffer (100 mM, pH 7.4).
-
Initiation of Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at 0, 15, 30, 60, and 120 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
Sample Preparation from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Aux Gas Flow Rate: 10 arbitrary units
-
Full Scan Resolution: 120,000
-
Full Scan Range: m/z 100-1000
-
dd-MS² Resolution: 30,000
-
Collision Energy: Stepped HCD (20, 30, 40 eV)
Data Analysis and Metabolite Identification
Data is processed using software such as Thermo Fisher Compound Discoverer or similar metabolite identification software. The identification strategy involves searching for expected biotransformations of this compound.
References
- 1. ijpras.com [ijpras.com]
- 2. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-Dabelotine Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues that may be encountered with the research compound (S)-Dabelotine. The following information is based on general principles for small molecule compounds and established laboratory practices.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended starting solvents?
A1: For initial stock solutions, it is recommended to use an organic solvent. This compound has been described as soluble in Dimethyl Sulfoxide (DMSO).[1] For many poorly soluble compounds, creating a high-concentration stock solution in 100% DMSO is a common first step.[2][3] This stock can then be serially diluted to an intermediate concentration in DMSO before final dilution into your aqueous experimental buffer.[2]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing (e.g., vortexing or forceful pipetting) to promote dispersion and prevent localized high concentrations that can lead to precipitation.[2] It is critical to add the DMSO stock to the aqueous buffer, not the other way around.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically ≤ 0.1%, to minimize solvent effects on your experiment.[2]
-
Use of Surfactants or Co-solvents: Consider the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in your aqueous buffer.[4] These agents can help to increase the solubility of hydrophobic compounds.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[2] However, be cautious as prolonged exposure to heat can degrade some compounds.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other organic solvents can be tested if DMSO is not compatible with your experimental system. Common alternatives for poorly soluble compounds include:
It is crucial to determine the solubility of this compound in any alternative solvent and to assess the compatibility of that solvent with your specific assay.
Q4: How does pH affect the solubility of this compound, and can I use it to my advantage?
A4: The solubility of compounds with ionizable groups can be significantly influenced by pH.[2] Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[2] If this compound has acidic or basic functional groups, adjusting the pH of your aqueous buffer may improve its solubility. It is recommended to perform a pH-solubility profile experiment to determine the optimal pH range for dissolution.
Solubility Data Summary
Quantitative solubility data for this compound is not widely available in the public domain. The table below provides a general framework for characterizing the solubility of a research compound. Researchers are encouraged to generate their own data based on their specific experimental conditions.
| Solvent/Buffer System | Temperature (°C) | Method | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | Visual | Reported as "Soluble"[1] | High concentration stock solutions are typically possible. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | Shake-Flask | <10 µM (Typical for poorly soluble compounds)[2] | Precipitation may occur when diluting from a DMSO stock. |
| Ethanol | Room Temp. | HPLC | Data Not Available | A potential alternative to DMSO. |
| Water | Room Temp. | HPLC | Data Not Available | Expected to be very low. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a compound in DMSO.[2]
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, brief sonication in a water bath sonicator for 5-10 minutes can be applied.[2]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This method provides a rapid assessment of the concentration at which a compound begins to precipitate from an aqueous solution when diluted from a DMSO stock.
-
Prepare Compound Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Aqueous Buffer: Dispense your aqueous buffer of interest (e.g., PBS, pH 7.4) into the wells of a 96-well plate.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix thoroughly. Perform a serial dilution across the plate to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: (S)-Dabelotine In Vivo Studies
This technical support center provides guidance and answers frequently asked questions for researchers and scientists working with (S)-Dabelotine, a novel selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR), in in vivo studies. Due to the novel nature of this compound, specific experimental data is limited. Therefore, this guide provides recommendations based on established principles for α7-nAChR agonists and offers troubleshooting advice for common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] The α7-nAChR is a ligand-gated ion channel expressed in various tissues, including the central nervous system, immune cells, and the periphery.[2][3] Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations, primarily calcium (Ca2+), which in turn activates downstream signaling pathways.[1][2] These pathways are associated with pro-cognitive, anti-inflammatory, and neuroprotective effects.[1][2][3]
Q2: What are the key signaling pathways activated by this compound?
A2: Activation of the α7-nAChR by this compound is known to modulate several key intracellular signaling cascades. The influx of calcium can trigger the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial for the anti-inflammatory effects.[3] Additionally, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway is often activated, contributing to the anti-apoptotic and pro-survival effects observed with α7-nAChR agonism.[2] Another important pathway is the Raf/MEK/ERK signaling cascade, which is involved in synaptic plasticity and cognitive enhancement.
Q3: What are the potential therapeutic applications of this compound?
A3: As a selective α7-nAChR agonist, this compound has potential therapeutic applications in a range of disorders. These include neurological and psychiatric conditions such as Alzheimer's disease and schizophrenia, where cognitive deficits are a key feature.[1] Furthermore, due to its anti-inflammatory properties, it is being investigated for inflammatory conditions and metabolic disorders like diabetes.[3]
Q4: What should I consider for initial dose-range finding studies with this compound?
A4: For a novel compound like this compound, a dose-range finding study is critical. It is recommended to start with a wide range of doses, typically spanning several orders of magnitude (e.g., 0.01, 0.1, 1, 10 mg/kg), administered via the intended clinical route. Key parameters to monitor include overt signs of toxicity, behavioral changes, and target engagement biomarkers if available. The goal is to identify a dose range that is well-tolerated and shows pharmacological activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Inappropriate dose (too low or too high, leading to receptor desensitization)- Poor bioavailability via the chosen route of administration- Rapid metabolism of the compound- Incorrect timing of administration relative to behavioral testing | - Perform a comprehensive dose-response study.- Evaluate alternative routes of administration (e.g., subcutaneous, intraperitoneal vs. oral).- Conduct pharmacokinetic studies to determine Cmax, Tmax, and half-life.- Adjust the timing of drug administration based on pharmacokinetic data. |
| Unexpected Toxicity or Adverse Events | - Off-target effects of the compound- Accumulation of the drug or its metabolites- Vehicle-related toxicity | - Conduct safety pharmacology and toxicology studies.- Perform dose fractionation studies (administering the total daily dose in smaller, more frequent doses).- Include a vehicle-only control group in all experiments. |
| High Variability in Experimental Results | - Inconsistent drug administration technique- Variability in animal handling and housing conditions- Genetic drift in the animal colony | - Ensure all personnel are properly trained in dosing techniques.- Standardize environmental conditions (light-dark cycle, temperature, humidity).- Use animals from a reputable supplier and monitor their health status closely. |
| Receptor Desensitization | - Prolonged or high-concentration exposure to the agonist | - Consider intermittent dosing schedules instead of continuous administration.[1]- Co-administration with a positive allosteric modulator (PAM) may allow for lower, more effective doses of the agonist. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, food and water ad libitum.
-
Groups:
-
Group 1: Vehicle (e.g., saline or 0.5% methylcellulose)
-
Group 2: this compound 0.1 mg/kg
-
Group 3: this compound 1 mg/kg
-
Group 4: this compound 10 mg/kg
-
Group 5: this compound 30 mg/kg
-
-
Administration: Intraperitoneal (i.p.) injection.
-
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Administer a single dose of vehicle or this compound.
-
Observe animals continuously for the first hour and then at regular intervals (e.g., 2, 4, 8, 24 hours) for any signs of toxicity (e.g., lethargy, tremors, convulsions, changes in posture or breathing).
-
Record body weight before dosing and at 24 hours post-dosing.
-
-
Endpoint: Determine the maximum tolerated dose (MTD) and a range of doses for subsequent efficacy studies.
Protocol 2: Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats, 250-300g, with cannulated jugular veins.
-
Housing: As described above.
-
Groups:
-
Group 1: this compound 1 mg/kg, intravenous (i.v.)
-
Group 2: this compound 10 mg/kg, oral gavage (p.o.)
-
-
Procedure:
-
Fast rats overnight before oral dosing.
-
Administer this compound.
-
Collect blood samples (approx. 0.2 mL) via the jugular vein cannula at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Endpoints: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of an α7-nAChR Agonist
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 550 | 230 |
| Tmax (h) | 0.08 | 1.5 |
| AUC (ng*h/mL) | 870 | 1250 |
| Half-life (h) | 2.1 | 2.5 |
| Bioavailability (%) | N/A | 29 |
Table 2: Example Dose-Response in a Cognitive Task (Novel Object Recognition)
| Treatment Group | Discrimination Index |
| Vehicle | 0.15 ± 0.05 |
| This compound 0.1 mg/kg | 0.25 ± 0.06 |
| This compound 1 mg/kg | 0.45 ± 0.08 |
| This compound 10 mg/kg | 0.30 ± 0.07 |
| p < 0.05 vs. Vehicle |
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for dosage optimization.
References
- 1. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Dabelotine Solution Stability
Disclaimer: Specific stability data for (S)-Dabelotine is not extensively available in public literature. The following troubleshooting guide and FAQs are based on general principles of small molecule stability and best practices in pharmaceutical research. These recommendations should be adapted and verified through compound-specific experimental validation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the potential causes?
A1: Loss of potency in a solution of a small molecule like this compound can be attributed to several factors, primarily chemical degradation. The most common degradation pathways for compounds with amine and ether functionalities include oxidation and hydrolysis. Environmental factors such as exposure to light (photodegradation), elevated temperature, and inappropriate pH can accelerate these processes. It is also possible that the compound is adsorbing to the surface of your storage container.
Q2: What are the initial signs of this compound degradation in solution?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can quantify the amount of parent compound remaining and detect the appearance of degradation products.
Q3: What are the recommended storage conditions for this compound solutions?
A3: While specific data is limited, general best practices for storing solutions of potentially unstable small molecules are as follows. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable.[1] Solutions should always be stored in tightly sealed containers, protected from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound detected by HPLC. | Oxidative Degradation: The presence of dissolved oxygen in the solvent can lead to oxidation, especially if the molecule has susceptible functional groups. | - Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon).- Consider the addition of an antioxidant (e.g., ascorbic acid, BHT), ensuring it does not interfere with your experiment. |
| Hydrolysis: The solvent (especially if aqueous) may be reacting with the compound, causing it to break down. This is often pH-dependent. | - Prepare solutions in a pH-controlled buffer. Conduct a pH stability screen to identify the optimal pH range.- If possible, use aprotic solvents for stock solutions. | |
| Appearance of new peaks in the chromatogram. | Formation of Degradation Products: The new peaks likely represent molecules formed from the breakdown of this compound. | - Use LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.- Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. |
| Inconsistent results between experiments. | Inconsistent Solution Preparation and Handling: Variations in solvent purity, pH, storage time, and exposure to light and temperature can all contribute to variability. | - Standardize your solution preparation protocol. Use high-purity solvents and freshly prepared solutions whenever possible.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Precipitation of the compound from solution. | Poor Solubility or Saturation: The concentration of this compound may be too high for the chosen solvent, or the solubility may decrease at lower storage temperatures. | - Determine the solubility of this compound in your chosen solvent before preparing high-concentration stock solutions.- If storing at low temperatures, perform a test to ensure the compound remains in solution upon thawing. Consider using a co-solvent to improve solubility. |
Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).
-
Prepare solutions of this compound at a known concentration in each buffer.
-
Store the solutions at a constant temperature (e.g., 40°C to accelerate degradation).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Plot the percentage of this compound remaining against time for each pH to determine the pH at which the degradation rate is lowest.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound.
Methodology:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and heat (e.g., 60°C).
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature.
-
Photodegradation: Expose to a light source (e.g., UV lamp or direct sunlight).
-
Thermal Degradation: Heat the solution (e.g., 80°C).
-
-
At various time points, analyze the stressed samples by LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Stereoselective Synthesis of (S)-Dabelotine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and stereoselectivity of the synthesis of (S)-Dabelotine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield of this compound
Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.
Potential Causes and Solutions:
-
Sub-optimal Reaction Conditions in a Key Step: One or more steps in the synthesis may not be proceeding to completion.
-
Solution: Re-evaluate the reaction conditions of each step. Key parameters to optimize include temperature, reaction time, solvent, and catalyst loading. It is often beneficial to focus on the lowest-yielding step first. For instance, in syntheses involving chiral auxiliaries, ensuring the complete formation of the enolate can be critical.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, crystallization, or chromatography.
-
Solution: Review your work-up procedure. Ensure the pH is optimal for extraction and that the number of extractions is sufficient. For purification, consider alternative methods. If using column chromatography, ensure the silica gel is not too acidic or basic, which could degrade the product. Sometimes, a lower but purer yield from a simplified purification process is preferable to a higher, impure yield that requires extensive chromatography.[1]
-
-
Instability of Intermediates or Final Product: The target molecule or key intermediates may be degrading under the reaction or purification conditions.
-
Solution: Analyze crude reaction mixtures by techniques like NMR or LC-MS to check for the presence of degradation products. If instability is suspected, consider performing subsequent steps immediately after the formation of an unstable intermediate. Also, ensure that purification conditions are mild (e.g., avoiding strong acids/bases, high temperatures).
-
Issue 2: Low Enantiomeric Excess (ee) of this compound
Q: The enantiomeric excess (ee) of my this compound is below the desired level. How can I improve the stereoselectivity of the reaction?
A: Achieving high enantiomeric excess is a common challenge in stereoselective synthesis. The ee is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[2] A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[2]
Potential Causes and Solutions:
-
Chiral Catalyst or Auxiliary Inefficiency: The chiral catalyst or auxiliary may not be providing a sufficiently asymmetric environment to favor the formation of the (S)-enantiomer.
-
Solution:
-
Screen different catalysts/auxiliaries: A variety of chiral ligands or auxiliaries can be screened to find the one that provides the best stereoselectivity for your specific substrate.
-
Optimize catalyst loading: The amount of catalyst can influence stereoselectivity. Systematically vary the catalyst loading to find the optimal concentration.
-
Check catalyst purity and activation: Ensure the catalyst is of high purity and is activated according to the supplier's protocol.
-
-
-
Sub-optimal Reaction Temperature: Temperature can have a significant impact on the energy difference between the transition states leading to the two enantiomers.
-
Solution: In many cases, lowering the reaction temperature increases enantioselectivity. Perform the reaction at a range of temperatures to determine the optimum.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities.
-
-
Racemization of Product: The desired this compound might be racemizing under the reaction or work-up conditions.
-
Solution: Check the stability of the purified this compound under the reaction and work-up conditions. If racemization is occurring, it may be necessary to modify the conditions (e.g., use a milder base, lower the temperature) or shorten the reaction time.
-
Data Presentation: Impact of Reaction Conditions on Yield and Enantiomeric Excess
The following table summarizes hypothetical data from optimization studies for a key stereoselective step in the synthesis of this compound.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ligand A | Toluene | 25 | 75 | 80 |
| 2 | Ligand A | Toluene | 0 | 72 | 90 |
| 3 | Ligand A | Toluene | -20 | 65 | 95 |
| 4 | Ligand B | Toluene | 0 | 85 | 88 |
| 5 | Ligand A | THF | 0 | 60 | 85 |
| 6 | Ligand A | CH₂Cl₂ | 0 | 68 | 92 |
Experimental Protocols
General Protocol for a Stereoselective Alkylation using a Chiral Auxiliary
This protocol is a general guideline and should be adapted based on the specific requirements of the synthesis of this compound.
-
Preparation of the Chiral Auxiliary Adduct:
-
To a solution of the chiral auxiliary in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen, argon), add a suitable base (e.g., n-BuLi, LDA) at a low temperature (e.g., -78 °C).
-
Stir the solution for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride) and stir for the specified time at the appropriate temperature.
-
-
Enolate Formation and Alkylation:
-
Cool the solution of the chiral auxiliary adduct to -78 °C.
-
Add a strong base (e.g., LDA, NaHMDS) dropwise to form the enolate. Stir for 1-2 hours.
-
Add the electrophile (e.g., an alkyl halide) and allow the reaction to proceed at the optimized temperature for the required duration.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Auxiliary Cleavage:
-
Purify the crude product by column chromatography on silica gel.
-
Cleave the chiral auxiliary under appropriate conditions (e.g., acid or base hydrolysis, reduction) to yield the desired chiral product.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the final product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Mandatory Visualization
Diagrams
Caption: General workflow for the stereoselective synthesis of this compound.
Caption: Troubleshooting flowchart for low yield or enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the importance of using anhydrous solvents in my stereoselective synthesis?
A1: Many reagents used in stereoselective synthesis, such as organolithium bases (e.g., n-BuLi, LDA) and some catalysts, are highly reactive towards water. The presence of moisture can quench these reagents, leading to incomplete reactions and lower yields. Water can also interfere with the formation of the desired catalyst-substrate complex, potentially reducing enantioselectivity. Therefore, using anhydrous solvents and maintaining an inert atmosphere are critical for the success of these reactions.
Q2: How do I choose the right chiral auxiliary for my synthesis?
A2: The choice of a chiral auxiliary depends on several factors, including the type of reaction, the substrate, and the desired stereochemical outcome. Evans' oxazolidinones, for example, are widely used for stereoselective alkylations, aldol reactions, and Michael additions. It is often necessary to screen a few different auxiliaries to find the one that provides the best combination of yield and stereoselectivity for your specific application. Literature precedents for similar transformations can provide a good starting point.
Q3: Can I repurify my this compound if the enantiomeric excess is low?
A3: While it is best to optimize the reaction to achieve high enantiomeric excess directly, it is sometimes possible to improve the ee of the product. Chiral preparative HPLC is a common method for separating enantiomers. In some cases, classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization may be an option. However, these methods can be costly and may lead to significant loss of material.
Q4: What are some common pitfalls to avoid during the scale-up of a stereoselective synthesis?
A4: Scaling up a reaction can present new challenges. Some key considerations include:
-
Heat Transfer: Reactions that are exothermic at a small scale can become difficult to control at a larger scale. Ensure adequate cooling capacity.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity, especially for heterogeneous reactions or when adding reagents slowly.
-
Reagent Addition: The rate of addition of reagents can be critical for both selectivity and safety. What works for a dropwise addition in the lab may require a syringe pump or addition funnel with controlled flow at a larger scale.
-
Work-up and Isolation: Extraction and filtration can be more time-consuming and challenging at a larger scale. Ensure the equipment is appropriately sized.
Q5: How can I confirm the absolute stereochemistry of my final product?
A5: The absolute stereochemistry of a chiral molecule is typically determined by X-ray crystallography of a suitable crystalline derivative. If a crystal structure cannot be obtained, spectroscopic methods such as Vibrational Circular Dichroism (VCD) or comparison of optical rotation values with known compounds can provide evidence for the absolute configuration. In many cases, the stereochemical outcome can be reliably predicted based on well-established models for the chiral catalyst or auxiliary used.
References
Technical Support Center: [Investigational Drug] Off-Target Effects in Cellular Models
Notice: Information regarding "(S)-Dabelotine" is not available in the public domain based on the conducted searches. Therefore, this technical support center guide has been created as a template using "[Investigational Drug]" as a placeholder. Researchers can adapt this structure and content once specific experimental data is available.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of [Investigational Drug] in common cellular models?
A1: Currently, there is no publicly available data detailing the specific off-target effects of [Investigational Drug] in cellular models. As a general approach, off-target activities for a novel compound are typically assessed using broad screening panels, such as kinase or receptor binding assays. Any identified off-target interactions would be further validated in functional cellular assays. We recommend researchers perform their own off-target profiling using commercially available services.
Q2: In which cellular models have the off-target effects of [Investigational Drug] been characterized?
A2: Specific cellular models used to characterize the off-target effects of [Investigational Drug] have not been documented in available literature. The choice of cellular model would depend on the identified off-target. For example, if an off-target effect on a specific cardiac ion channel is suspected, a HEK293 cell line stably expressing that channel would be an appropriate model.
Q3: What is the recommended concentration range for [Investigational Drug] to minimize off-target effects in vitro?
A3: Without specific data on the on-target potency (IC50/EC50) and off-target liabilities of [Investigational Drug], providing a definitive concentration range is not possible. A general best practice is to use the lowest concentration that elicits the desired on-target effect and to stay well below concentrations where off-target activities have been observed. We recommend conducting a dose-response curve for your specific on-target endpoint to determine the optimal concentration.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity in Experiments with [Investigational Drug]
-
Possible Cause 1: Off-target cytotoxicity.
-
Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) with a broad concentration range of [Investigational Drug] in your cellular model. This will help determine the concentration at which the drug becomes toxic.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is below the tolerance level of your cell line (typically <0.1-0.5%).
-
-
Possible Cause 3: Interaction with media components.
-
Troubleshooting Step: Investigate potential interactions between [Investigational Drug] and components of your cell culture medium. In rare cases, compounds can degrade or form toxic byproducts in certain media formulations.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Possible Cause 1: Reagent variability.
-
Troubleshooting Step: Ensure the same batch and supplier of [Investigational Drug] is used for all related experiments. If a new batch is introduced, perform a bridging experiment to confirm similar potency.
-
-
Possible Cause 2: Cell line instability.
-
Troubleshooting Step: Use cells within a consistent and low passage number range. Perform regular cell line authentication (e.g., STR profiling) to ensure the integrity of your model.
-
-
Possible Cause 3: Experimental drift.
-
Troubleshooting Step: Standardize all experimental parameters, including incubation times, cell seeding densities, and reagent preparation protocols.
-
Quantitative Data Summary
As no quantitative data for [Investigational Drug] is available, the following tables are provided as templates for data presentation.
Table 1: Off-Target Binding Profile of [Investigational Drug]
| Target Class | Specific Target | Binding Affinity (Ki, nM) | % Inhibition @ 1 µM |
| Kinase | Kinase X | Data | Data |
| GPCR | Receptor Y | Data | Data |
| Ion Channel | Channel Z | Data | Data |
| Transporter | Transporter A | Data | Data |
Table 2: Functional Off-Target Activity of [Investigational Drug] in Cellular Assays
| Cellular Model | Off-Target Endpoint | IC50 / EC50 (µM) | Assay Type |
| e.g., HEK293 | e.g., hERG channel current | Data | e.g., Patch-clamp |
| e.g., HepG2 | e.g., CYP3A4 inhibition | Data | e.g., Luminescent assay |
| e.g., SH-SY5Y | e.g., MAO-B inhibition | Data | e.g., Enzyme activity assay |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of [Investigational Drug] in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Kinase Inhibition Profiling (Example)
-
Assay Principle: Utilize a biochemical assay format, such as an in vitro radiometric assay or a fluorescence-based assay (e.g., LanthaScreen™).
-
Reagents: Prepare a reaction buffer containing the kinase of interest, its specific substrate (e.g., a peptide), and ATP (often at its Km concentration).
-
Compound Addition: Add [Investigational Drug] at a fixed concentration (for screening) or in a dose-response format (for IC50 determination).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a specified time at room temperature or 30°C.
-
Detection: Stop the reaction and measure the output signal (e.g., radioactivity incorporation, fluorescent signal).
-
Data Analysis: Calculate the percent inhibition relative to a no-drug control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Hypothetical off-target signaling pathway.
Minimizing batch-to-batch variability of (S)-Dabelotine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of (S)-Dabelotine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the synthesis of this compound?
Batch-to-batch variability in the synthesis of this compound can arise from several factors throughout the manufacturing lifecycle.[1] A holistic management approach is crucial for ensuring consistency.[1] Key sources of variability include:
-
Raw Materials: Variations in the quality and purity of starting materials and reagents can significantly impact the final product.[2]
-
Process Parameters: Deviations in critical process parameters (CPPs) such as temperature, pressure, reaction time, and agitation speed can lead to inconsistencies.[3][4]
-
Human Factors: Differences in operator procedures and techniques can introduce variability.
-
Equipment: Variations in equipment performance and calibration can affect the manufacturing process.
-
Environmental Conditions: Changes in temperature and humidity within the manufacturing facility can influence reaction kinetics and product stability.[5][6][7]
Q2: How can I identify and control Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) for this compound?
Identifying and controlling Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) is fundamental to ensuring consistent product quality.[1][3]
-
CQAs are physical, chemical, biological, or microbiological properties that should be within a specific limit to ensure the desired product quality.[3] For this compound, these could include purity, impurity profile, crystal form, and particle size.
-
CPPs are process parameters whose variability impacts a CQA and therefore must be monitored and controlled.[3]
A systematic approach, such as a cause and effect risk assessment, can be used to identify potential CPPs and their relationship to CQAs.[3] Once identified, acceptance criteria for each CPP should be established and monitored throughout the manufacturing process.[3]
Troubleshooting Guides
Issue 1: Inconsistent Purity and Impurity Profiles Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Raw Material Quality | 1. Qualify all raw material suppliers and establish clear specifications. 2. Perform incoming quality control testing on all raw materials to ensure they meet predefined standards. |
| Inconsistent Reaction Conditions | 1. Strictly control and monitor critical process parameters (CPPs) such as temperature, pressure, and reaction time.[3][4] 2. Implement in-process controls (IPCs) to monitor reaction progress and ensure completion.[3][4] |
| Inefficient Purification | 1. Optimize the purification process, including solvent selection, temperature, and crystallization time. 2. Consider alternative purification techniques if recurrent impurities are observed. A process for the purification of a similar compound, gabapentin, involves the addition of hydrochloric acid and subsequent slurrying with an alcoholic solvent to reduce lactam impurity.[8] |
| Cross-Contamination | 1. Ensure thorough cleaning and validation of all equipment between batches. 2. Implement dedicated equipment for critical process steps where feasible. |
| Degradation | 1. Investigate the stability of this compound under various conditions (temperature, light, pH) to identify potential degradation pathways.[5][6][7] 2. During stability studies of similar compounds like Gabapentin, unknown impurities have been observed, which were later identified as adducts with excipients.[9][10] |
Issue 2: Variations in Physical Properties (e.g., Crystal Form, Particle Size)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Crystallization Conditions | 1. Precisely control cooling rates, agitation, and solvent/anti-solvent ratios during crystallization. 2. Utilize seeding strategies to promote the desired crystal form. |
| Variable Drying Conditions | 1. Optimize drying temperature and time to avoid solvent-mediated phase transformations. 2. Use consistent drying equipment and procedures. |
| Milling Process Variations | 1. Standardize milling parameters such as mill speed, screen size, and feed rate. 2. Monitor particle size distribution after milling using appropriate analytical techniques. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling of this compound
This protocol is a general guideline and should be optimized and validated for your specific application. For a similar compound, gabapentin, a simple HPLC method was developed using a C18 column and a mobile phase of methanol and potassium dihydrogen orthophosphate solution.[11]
-
Objective: To determine the purity of this compound and quantify any related impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). The gradient should be optimized to achieve adequate separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound. For gabapentin, which lacks a chromophore, derivatization is sometimes used for UV detection.[12]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) and create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound batch sample in the diluent to a known concentration.
-
Analysis: Inject the standards and samples. Identify and quantify impurities based on their retention times and response factors relative to the main peak.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[11]
Protocol 2: Stability Study of this compound
-
Objective: To evaluate the stability of this compound under various environmental conditions to establish a retest period and recommended storage conditions.[5][6]
-
Methodology:
-
Store samples of this compound from a representative batch in controlled environmental chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analyze the samples for appearance, purity, impurity profile, and any other relevant CQAs using validated analytical methods.
-
Factors that can affect stability include temperature, light, pH, oxidation, and enzymatic degradation.[7]
-
Visualizations
Caption: Workflow for Investigating Batch-to-Batch Variability.
Caption: Generic API Manufacturing Process Control Workflow.
Caption: Decision Tree for OOS Result Troubleshooting.
References
- 1. zaether.com [zaether.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. icandecide.org [icandecide.org]
- 4. pharmtech.com [pharmtech.com]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2590232A1 - A process for the purification of gabapentin - Google Patents [patents.google.com]
- 9. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Address Poor Oral Bioavailability of (S)-Dabelotine
Disclaimer: Information regarding the investigational compound (S)-Dabelotine is not publicly available. This technical support guide utilizes Gabapentin as a well-documented case study to illustrate common challenges and solutions for compounds with poor oral bioavailability due to saturable absorption mechanisms. The principles and methodologies presented here are broadly applicable to researchers encountering similar issues with other pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: My compound shows low and variable oral bioavailability that decreases with increasing doses. What could be the underlying mechanism?
A1: This pharmacokinetic profile is characteristic of compounds absorbed via a saturable transport mechanism.[1][2] Like Gabapentin, your compound might be absorbed in the gastrointestinal tract by a specific carrier protein, such as an amino acid transporter (e.g., LAT1 for Gabapentin), which has a limited capacity.[3][4] At higher doses, these transporters become saturated, leading to a disproportional increase in the absorbed drug amount and, consequently, lower bioavailability.[1]
Q2: How can I confirm if my compound's absorption is carrier-mediated?
A2: You can investigate this both in vitro and in vivo.
-
In Vitro: A Caco-2 permeability assay is a standard method.[5] If your compound's transport across the Caco-2 cell monolayer is concentration-dependent and can be inhibited by known substrates of a specific transporter, it suggests carrier-mediated absorption.[5]
-
In Vivo: An oral bioavailability study in an animal model (e.g., rats) with escalating doses will demonstrate the dose-dependent bioavailability. Co-administration with a known inhibitor of the suspected transporter can also provide evidence of its involvement.[5]
Q3: What are the primary strategies to overcome poor oral bioavailability due to saturable absorption?
A3: The two main strategies are:
-
Formulation Approaches: While less effective for saturable transport, optimizing the formulation to prolong the residence time of the drug in the upper small intestine where the transporters are most abundant can be beneficial. This can be achieved with gastro-retentive formulations.[3]
-
Chemical Modification (Prodrug Approach): This is often the most effective strategy. A prodrug is a chemically modified, inactive form of the parent drug. The prodrug is designed to be absorbed via a different, high-capacity transport mechanism. Once absorbed, it is metabolized to release the active parent drug.[6][7] Gabapentin enacarbil is a successful example of a prodrug designed to improve Gabapentin's bioavailability.[6][8]
Q4: What is a Caco-2 permeability assay and what can it tell me?
A4: The Caco-2 permeability assay is an in vitro model that mimics the human intestinal epithelium.[5][9] Human colon adenocarcinoma cells (Caco-2) are grown to form a monolayer. The transport of your compound across this monolayer is measured in both directions (apical to basolateral and basolateral to apical).[10] This assay helps determine:
-
The apparent permeability coefficient (Papp), which indicates the rate of absorption.
-
The efflux ratio, which indicates if the compound is actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp).[11]
-
The potential for carrier-mediated transport by conducting experiments with different concentrations and known inhibitors.
Troubleshooting Guides
High Variability in In Vivo Pharmacokinetic Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-animal variability in plasma concentrations. | Saturable absorption: Small differences in gastric emptying or intestinal transit time can lead to large variations in absorption. | - Ensure strict adherence to fasting protocols before dosing.[4] - Consider a formulation that provides more consistent release. - Increase the number of animals per group to improve statistical power. |
| Inconsistent dosing: For suspensions, inadequate homogenization can lead to variable doses. | - Ensure the dosing formulation is a homogenous suspension or a clear solution. - Use precise oral gavage techniques.[3] | |
| Physiological differences: Variations in animal health, stress levels, or genetics can affect drug absorption and metabolism. | - Use animals from a reputable supplier with a consistent genetic background. - Acclimatize animals to the experimental conditions to reduce stress. | |
| Poor correlation between dose and exposure (AUC). | Saturable transport: This is an inherent property of the drug's absorption mechanism. | - This is expected for compounds like Gabapentin.[1] - Consider a prodrug strategy to achieve dose-proportional exposure.[6] |
Poor In Vitro - In Vivo Correlation (IVIVC)
| Issue | Potential Cause | Troubleshooting Steps |
| In vitro Caco-2 permeability is high, but in vivo bioavailability is low. | High first-pass metabolism: The drug is well-absorbed but is extensively metabolized in the liver before reaching systemic circulation. Gabapentin is not significantly metabolized, but this is a common issue for many drugs.[2][12] | - Investigate the metabolic stability of your compound in liver microsomes or hepatocytes. |
| Efflux transporters in vivo: The Caco-2 model may not fully represent the activity of all efflux transporters in the whole intestine. | - Use knockout animal models for specific transporters (e.g., P-gp knockout rats) to assess their impact on absorption. | |
| In vitro permeability is low, but in vivo bioavailability is moderate. | Involvement of transporters not expressed in Caco-2 cells: Your compound might be absorbed by transporters present in the intestine but not adequately expressed in the Caco-2 cell line. | - Use other in vitro models that express different transporter profiles. - Consider in situ intestinal perfusion studies in rats.[13] |
| Paracellular absorption: The Caco-2 model is a good predictor of transcellular transport, but less so for paracellular (between cells) transport of small hydrophilic molecules. | - Evaluate the physicochemical properties of your compound (e.g., size, charge) to assess the likelihood of paracellular absorption. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Gabapentin vs. Gabapentin Enacarbil
| Parameter | Gabapentin | Gabapentin Enacarbil | Reference(s) |
| Bioavailability | Dose-dependent (27-60%) | Dose-proportional (~68-83%) | [1][14][15][16] |
| Cmax (µg/mL) | Variable, not dose-proportional | Dose-proportional | [16] |
| Tmax (hours) | ~3-4 hours | ~5-8 hours | [3][16] |
| AUC (µg·h/mL) | Not dose-proportional | Dose-proportional | [15][16] |
| Absorption Mechanism | Saturable (via LAT1) | High-capacity (via MCT1, SMVT) | [3][17] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable Transwell inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².
-
Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[14]
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution (at various concentrations) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Perform the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber. This is to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Protocol 2: Oral Bioavailability Study in Rats
-
Animal Preparation:
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound as a single bolus injection via the tail vein at a low dose (e.g., 1-5 mg/kg) to determine the clearance and volume of distribution. The compound should be dissolved in a suitable vehicle (e.g., saline, PEG400).[4]
-
Oral (PO) Groups: Administer the test compound via oral gavage at escalating doses (e.g., 10, 50, 200 mg/kg). The compound can be dissolved or suspended in a vehicle like 0.5% carboxymethylcellulose.[3]
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[11]
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each animal using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Saturable absorption pathway of a Gabapentin-like compound.
Caption: Prodrug strategy to bypass saturable absorption.
Caption: Workflow for assessing oral bioavailability.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro evaluations of intestinal gabapentin absorption: effect of dose and inhibitors on carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Obstacles for Identifying In Vitro-In Vivo Correlations of Orally Inhaled Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unbiased membrane permeability parameters for gabapentin using boundary layer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. researchgate.net [researchgate.net]
- 16. Interindividual Variability in the Bioavailability of Gabapentin Enacarbil Extended Release in Healthy Adults: An Analysis of Data From 6 Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and tolerability of single escalating doses of gabapentin enacarbil: a randomized-sequence, double-blind, placebo-controlled crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Dabelotine Experimental Artifacts and Troubleshooting
Notice to Researchers:
Our comprehensive search for experimental data, protocols, and potential artifacts related to (S)-Dabelotine did not yield any specific published information. This suggests that this compound may be a novel compound with limited publicly available research, a proprietary molecule, or potentially an incorrect designation.
In lieu of specific data for this compound, and to provide a valuable resource for researchers working with similar small molecule compounds, we have developed this technical support guide. The following troubleshooting advice and frequently asked questions are based on common experimental challenges encountered during the development of neurological drugs, with examples drawn from the well-characterized compound Gabapentin , a structural analog of GABA. While not specific to this compound, these principles and methodologies can serve as a practical guide to identifying and mitigating experimental artifacts.
We encourage researchers with specific data on this compound to contact us to help build a more targeted and accurate knowledge base.
Section 1: Frequently Asked Questions (FAQs) - General Small Molecule Neurological Drug Development
This section addresses common issues that may arise during the in vitro and in vivo testing of small molecule drugs targeting the central nervous system.
Q1: We are observing high variability in our in vitro cell viability assays (e.g., MTT, CellTiter-Glo®). What are the potential causes and how can we troubleshoot this?
A1: High variability in cell-based assays is a frequent challenge. Potential causes and troubleshooting steps are outlined below:
-
Compound Solubility and Stability:
-
Problem: The compound may be precipitating in the culture medium, leading to inconsistent concentrations across wells. Stability in aqueous solutions can also be a factor.
-
Troubleshooting:
-
Visually inspect the media for precipitation after adding the compound.
-
Prepare fresh dilutions of the compound for each experiment.
-
Determine the aqueous stability of your compound at the working concentration and temperature. A study on Gabapentin showed its degradation is pH-dependent, with maximum stability around pH 6.0.[1]
-
Consider the final concentration of the solvent (e.g., DMSO) in the culture medium, as high concentrations can be cytotoxic.
-
-
-
Cell Culture Conditions:
-
Problem: Inconsistent cell seeding density, passage number, or cell health can lead to significant variability.
-
Troubleshooting:
-
Ensure a uniform single-cell suspension before seeding.
-
Use cells within a consistent and low passage number range.
-
Regularly test for mycoplasma contamination.
-
Allow cells to adhere and resume logarithmic growth before adding the test compound.
-
-
-
Assay Protocol:
-
Problem: Inconsistent incubation times, reagent addition, or plate reading can introduce errors.
-
Troubleshooting:
-
Use a multichannel pipette or automated liquid handler for reagent addition to minimize timing differences between wells.
-
Ensure complete solubilization of formazan crystals in MTT assays or complete cell lysis in ATP-based assays.
-
Equilibrate plates to room temperature before reading luminescence or absorbance to ensure uniform temperature across the plate.[2]
-
-
Q2: Our compound shows promising in vitro activity, but the in vivo efficacy in our animal model of neuropathic pain is not significant. What could be the reason?
A2: The discrepancy between in vitro and in vivo results is a common hurdle in drug development. Several factors could be at play:
-
Pharmacokinetics and Bioavailability:
-
Problem: The compound may have poor absorption, rapid metabolism, or inefficiently cross the blood-brain barrier.
-
Troubleshooting:
-
Conduct pharmacokinetic studies to determine the compound's bioavailability, half-life, and brain penetration. For instance, Gabapentin's bioavailability is inversely proportional to the dose and is absorbed via an active transport process.[3]
-
Consider different routes of administration or formulation strategies to improve exposure.
-
-
-
Off-Target Effects:
-
Problem: The compound may interact with unintended targets in vivo, leading to side effects that mask the therapeutic effect or cause toxicity.[4]
-
Troubleshooting:
-
Perform a broad panel of off-target screening assays.
-
Carefully observe animals for any adverse effects, such as sedation, ataxia, or changes in weight, which could confound behavioral test results. Gabapentin, for example, is known to cause dizziness and somnolence.[5]
-
-
-
Animal Model and Behavioral Testing:
-
Problem: The chosen animal model may not accurately recapitulate the human disease state, or the behavioral assays may not be sensitive enough.
-
Troubleshooting:
-
Ensure the animal model is appropriate for the compound's proposed mechanism of action.
-
Properly acclimate animals to the testing environment to reduce stress-induced variability.
-
Ensure that the personnel conducting the behavioral tests are blinded to the treatment groups.
-
-
Q3: How can we confirm the enantiomeric purity of our (S)-enantiomer compound and why is it important?
A3: Enantiomeric purity is critical as the different enantiomers of a chiral drug can have different pharmacological activities, potencies, and toxicity profiles.
-
Importance: The inactive or less active enantiomer (distomer) can contribute to off-target effects or be metabolized to toxic byproducts. Regulatory agencies require strict control of enantiomeric purity.
-
Analytical Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer.
-
Chiral Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires only small amounts of sample and solvents.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This method can be used to determine the ratio of enantiomers in a sample.
-
Section 2: Troubleshooting Guides
This section provides structured tables to guide researchers through specific experimental problems.
Table 1: Troubleshooting Inconsistent IC50 Values in Cell-Based Assays
| Symptom | Potential Cause | Recommended Action |
| High well-to-well variability within the same plate | Inconsistent cell seeding, edge effects, inaccurate pipetting. | Use a repeater pipette, ensure proper mixing of cell suspension, and avoid using the outer wells of the plate if edge effects are suspected. |
| Poor curve fit (low R-squared value) | Compound precipitation, cytotoxicity of the vehicle (e.g., DMSO), or incorrect concentration range. | Visually inspect for precipitation. Perform a vehicle control titration to determine the maximum tolerated concentration. Adjust the concentration range of the test compound. |
| Day-to-day variability in IC50 values | Changes in cell passage number, reagent lot-to-lot variability, or instability of the compound in stock solution. | Maintain a consistent cell passage number for experiments. Validate new lots of reagents. Prepare fresh stock solutions of the compound and store them under recommended conditions (e.g., -20°C or -80°C, protected from light). |
| No dose-response observed | Compound is inactive at the tested concentrations, or the assay is not sensitive enough. | Test a wider range of concentrations. Ensure the assay is appropriate for the compound's mechanism of action. |
Table 2: Troubleshooting Lack of Efficacy in Animal Models
| Symptom | Potential Cause | Recommended Action |
| No significant difference between treated and vehicle groups | Poor bioavailability, rapid metabolism, or insufficient target engagement. | Conduct pharmacokinetic studies to assess drug exposure. Measure target engagement in the relevant tissue (e.g., brain). |
| High variability in behavioral responses | Animal stress, improper handling, or non-blinding of the experimenter. | Ensure adequate acclimatization of animals. Handle animals consistently. Blind the experimenter to the treatment groups. |
| Unexpected adverse effects (e.g., sedation, ataxia) | Off-target effects or excessive dosage. | Conduct an off-target screening panel. Perform a dose-ranging study to identify a tolerated and effective dose. |
| Efficacy observed at early time points but not later | Development of tolerance or rapid clearance of the compound. | Conduct a time-course study to determine the optimal time for behavioral testing after dosing. Consider a different dosing regimen. |
Section 3: Experimental Protocols and Data Presentation
This section provides an overview of a key analytical method and how to present the data.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of a small molecule compound. Specific parameters will need to be optimized for the compound of interest.
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh the compound and dissolve it in a suitable solvent to prepare a stock solution.
-
Further dilute the stock solution with the mobile phase to create working solutions at known concentrations.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 254 nm or 280 nm).[7]
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the compound and any impurities.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Table 3: Example Data Presentation for HPLC Purity Analysis
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Retention Time | 8.5 minutes |
| Purity (%) | 99.2% |
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows.
Caption: A generalized workflow for preclinical drug discovery.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
- 1. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: (S)-Dabelotine and Adrenergic Receptor Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of (S)-Dabelotine, a putative adrenergic agonist, for maximal receptor activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptors does it target?
This compound is the S-isomer of Dabelotine, which is classified as an adrenergic agonist. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines epinephrine and norepinephrine.[1] There are several subtypes of adrenergic receptors, broadly classified into α and β categories, each with further subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[1][2] The specific subtype selectivity profile of this compound is not yet fully characterized in publicly available literature.
Q2: What are the major signaling pathways activated by adrenergic receptors?
Adrenergic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades:[1][3]
-
α1-adrenergic receptors typically couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
α2-adrenergic receptors are generally coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4]
-
β-adrenergic receptors (β1, β2, β3) primarily couple to Gs proteins, which stimulate adenylyl cyclase to increase the production of cAMP.[4][5][6] This increase in cAMP activates protein kinase A (PKA).
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration, often represented as the EC50 (half-maximal effective concentration), should be determined by performing a dose-response curve in a relevant functional assay.[7][8] This involves testing a range of this compound concentrations and measuring the biological response (e.g., cAMP accumulation for β-adrenergic receptors).
Q4: What is the difference between binding affinity (Kd) and potency (EC50)?
-
Binding affinity (Kd) is a measure of how tightly a ligand binds to a receptor. It is the equilibrium dissociation constant, with a lower Kd value indicating a higher binding affinity.
-
Potency (EC50) is a functional measure of the concentration of a ligand required to elicit a 50% maximal response. While related, Kd and EC50 are not always equivalent.[8]
Troubleshooting Guides
Issue 1: Low or No Receptor Activation Signal
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration Range | Perform a broader dose-response curve, spanning from picomolar to micromolar concentrations. |
| Low Receptor Expression in Cell Line | Verify receptor expression using a validated method such as radioligand binding or western blot. Consider using a cell line with higher receptor density. |
| Inactive this compound | Prepare fresh stock solutions of this compound. Verify the purity and integrity of the compound if possible. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer components. Ensure the appropriate co-factors (e.g., GTP for G protein activation) are present. |
| Cell Health Issues | Ensure cells are healthy and within a suitable passage number. Check for contamination. |
Issue 2: High Background Signal or Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | This can occur with high receptor expression levels. Consider using a cell line with lower, more physiological expression levels. |
| Non-Specific Binding of this compound | Include appropriate controls with a known antagonist to determine the level of non-specific effects. |
| Assay Reagent Issues | Check the quality and expiration dates of all assay reagents, including detection antibodies and substrates. |
| Presence of Endogenous Agonists in Serum | Perform the assay in serum-free media or use charcoal-stripped serum to remove endogenous catecholamines.[9] |
Issue 3: Inconsistent or Variable Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure uniform cell seeding density across all wells of the assay plate. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent liquid handling. |
| Edge Effects in Assay Plates | To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile liquid.[10] |
| Fluctuations in Incubation Conditions | Maintain consistent temperature and CO2 levels in the incubator throughout the experiment. |
Quantitative Data Summary
Table 1: Hypothetical Binding Affinity of a Generic Adrenergic Agonist
| Adrenergic Receptor Subtype | Binding Affinity (Kd) (nM) |
| α1A | 150 |
| α2A | 85 |
| β1 | 25 |
| β2 | 10 |
Table 2: Hypothetical Functional Potency of a Generic Adrenergic Agonist
| Adrenergic Receptor Subtype | Functional Assay | Potency (EC50) (nM) |
| α1A | IP3 Accumulation | 250 |
| α2A | cAMP Inhibition | 120 |
| β1 | cAMP Accumulation | 40 |
| β2 | cAMP Accumulation | 15 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenergic Receptors
This protocol is adapted from standard procedures for determining the binding affinity of a compound for adrenergic receptors.[11]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the adrenergic receptor subtype of interest.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
50 µL of a known concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β receptors).
-
50 µL of varying concentrations of unlabeled this compound (for competition binding).
-
150 µL of the prepared cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the Ki (and subsequently Kd).
Protocol 2: cAMP Accumulation Functional Assay (for β-Adrenergic Receptors)
This protocol outlines a common method for assessing the functional activation of Gs-coupled adrenergic receptors.[12]
-
Cell Seeding: Seed cells expressing the β-adrenergic receptor subtype of interest into a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for a few hours.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a control with a known agonist (e.g., isoproterenol).
-
PDE Inhibitor: Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in each well using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Visualizations
Caption: β-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for concentration optimization.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mathematical modeling improves EC50 estimations from classical dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphpad.com [graphpad.com]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Long-Term Storage of (S)-Dabelotine
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the long-term storage of (S)-Dabelotine. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and humidity conditions for the long-term storage of this compound?
A1: For optimal stability, this compound should be stored at -20°C.[1] If freezer storage is unavailable, refrigeration at 2-8°C is the next best option. Room temperature storage is generally not recommended for long-term stability due to the increased risk of degradation.[1][2] Relative humidity should be maintained below 65% to prevent moisture absorption and potential hydrolysis.[2] All storage containers should be tightly sealed to protect against air and humidity.[2]
Q2: My this compound powder has changed color/consistency. What could be the cause?
A2: A change in the physical appearance of this compound, such as color or consistency, can indicate chemical degradation. This could be due to several factors, including exposure to light, elevated temperatures, or humidity.[2][3] It is crucial to investigate the purity of the sample using analytical methods like HPLC before further use.
Q3: I suspect my this compound solution has degraded. How can I confirm this?
A3: Degradation of this compound in solution can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4] A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants would confirm degradation.
Q4: What are the common degradation pathways for small molecule drugs like this compound?
A4: Common degradation pathways for small molecule drugs include hydrolysis, oxidation, and photolysis.[5]
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Functional groups like esters and amides are particularly susceptible.[5]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.[5]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[3]
Q5: How should I handle this compound to minimize degradation during experiments?
A5: To minimize degradation during handling:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Use the compound promptly after weighing and preparing solutions.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.[2][3]
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This table summarizes potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced potency or inconsistent experimental results | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, humidity, light exposure). 2. Test the purity of the compound using a validated HPLC method. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Characterize the degradation products using techniques like Mass Spectrometry (MS). 2. Investigate the degradation pathway (hydrolysis, oxidation, photolysis) through forced degradation studies. |
| Clogging of dispensing nozzles (for automated systems) | Compound degradation leading to insoluble byproducts. | 1. Confirm proper storage, especially at low temperatures, as room temperature storage can increase clogging issues.[1] 2. Filter the solution before use. 3. Clean the dispensing system thoroughly. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve it in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.
- Vortex until fully dissolved.
2. Stability Study Setup:
- Long-Term Stability: Aliquot the stock solution into amber vials and store them under recommended (e.g., -20°C, 4°C) and accelerated (e.g., 25°C/60% RH, 40°C/75% RH) conditions.[6]
- Photostability: Expose an aliquot in a clear vial to a light source (e.g., UV lamp at 254 nm) alongside a control sample wrapped in aluminum foil.
3. HPLC Analysis:
- Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6 months for long-term; shorter intervals for accelerated and photostability).
- Use a suitable C18 column.
- Employ a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
- Detect the compound using a UV detector at an appropriate wavelength.
- Calculate the percentage of remaining this compound and the formation of any degradation products.
Visualizations
Caption: Potential Degradation Pathways for this compound.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. dispendix.com [dispendix.com]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
(S)-Dabelotine (EVP-6124) Versus Adrenergic Agonists in Preclinical Dementia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental data on (S)-Dabelotine (also known as EVP-6124 or encenicline), an α7 nicotinic acetylcholine receptor partial agonist, and various adrenergic agonists that have been investigated in preclinical models of dementia. While this compound is not an adrenergic agonist, its pro-cognitive effects warrant a comparative analysis against adrenergic-targeting compounds for researchers exploring novel therapeutic avenues for dementia.
Executive Summary
This compound (EVP-6124) demonstrated pro-cognitive effects in clinical trials for Alzheimer's disease by acting on the cholinergic system. In contrast, a range of adrenergic agonists targeting α1, β2, and β3 receptors have shown promise in preclinical dementia models by modulating pathways involved in neuroinflammation, amyloid-beta (Aβ) pathology, and synaptic plasticity. This guide presents the available quantitative data, experimental methodologies, and underlying signaling pathways for these compounds to facilitate an objective comparison of their therapeutic potential.
Data Presentation
Table 1: Quantitative Efficacy Data for this compound (EVP-6124) in a Phase 2b Clinical Trial in Patients with Mild to Moderate Alzheimer's Disease
| Compound | Target | Model | Dosage | Primary Outcome Measures | Results | p-value |
| This compound (EVP-6124) | α7 Nicotinic Acetylcholine Receptor (Partial Agonist) | Human Clinical Trial (N=409) | 2.0 mg/day | Alzheimer's Disease Assessment Scale-Cognitive subscale-13 (ADAS-Cog-13) | Statistically significant improvement in cognition | p=0.0189[1] |
| 2.0 mg/day | Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) | Statistically significant improvement in clinical function | p=0.0253[1] | |||
| 0.3 mg and 1.0 mg/day | ADAS-Cog-13 and CDR-SB | Positive trends, but not statistically significant | - |
Table 2: Quantitative Efficacy Data for Adrenergic Agonists in Preclinical Dementia Models
| Compound | Target | Model | Dosage | Key Findings |
| "Compound 3" | α1A-Adrenergic Receptor (Positive Allosteric Modulator) | Alzheimer's Disease Mouse Models | Not specified | Significantly increased long-term potentiation (LTP)[2] |
| Clenbuterol | β2-Adrenergic Receptor Agonist | APP/PS1 Mice | 2 mg/kg/day (i.p.) | Ameliorated memory deficits in the Morris water maze[3] |
| Enhanced hippocampal neurogenesis[3] | ||||
| Reduced cerebral amyloid plaques[3] | ||||
| CL-316,243 | β3-Adrenergic Receptor Agonist | 3xTg-AD Mice | 1 mg/kg/day (i.p.) | Increased recognition index by 19% in the novel object recognition test[4] |
| Decreased insoluble Aβ42/Aβ40 ratio in the hippocampus by 27%[4] |
Signaling Pathways
The therapeutic effects of this compound and the compared adrenergic agonists are mediated by distinct signaling pathways.
Experimental Protocols
This compound (EVP-6124) - Phase 2b Clinical Trial
-
Study Design: A six-month, randomized, double-blind, placebo-controlled Phase 2b clinical trial.[1]
-
Participants: 409 patients with mild to moderate Alzheimer's disease.[1]
-
Treatment Arms:
-
Placebo
-
EVP-6124 (0.3 mg/day)
-
EVP-6124 (1.0 mg/day)
-
EVP-6124 (2.0 mg/day)
-
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale-13 (ADAS-Cog-13): A standardized tool to assess the level of cognitive dysfunction in Alzheimer's disease.
-
Clinical Dementia Rating Scale Sum of Boxes (CDR-SB): A global scale to assess the severity of dementia.
-
-
Key Findings: The 2.0 mg/day dose of EVP-6124 showed statistically significant improvements in both cognition (p=0.0189) and clinical function (p=0.0253) compared to placebo.[1]
Adrenergic Agonists - Preclinical Studies
General Experimental Workflow for Preclinical Dementia Models:
-
"Compound 3" (α1A-Adrenergic Receptor Positive Allosteric Modulator)
-
Animal Model: Alzheimer's disease mouse models.[2]
-
Methodology: While specific details of the long-term potentiation (LTP) protocol were not provided in the initial sources, LTP is typically measured by delivering a high-frequency electrical stimulation to presynaptic fibers and recording the excitatory postsynaptic potentials in the postsynaptic neurons. An increase in the amplitude of these potentials indicates enhanced synaptic strength.
-
-
Clenbuterol (β2-Adrenergic Receptor Agonist)
-
Animal Model: Amyloid Precursor Protein/Presenilin 1 (APP/PS1) transgenic mice.[3]
-
Behavioral Testing (Morris Water Maze): This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. Parameters measured include the time taken to find the platform (escape latency) and the time spent in the target quadrant where the platform was previously located.[3][5]
-
Biochemical Analysis:
-
-
CL-316,243 (β3-Adrenergic Receptor Agonist)
-
Animal Model: 3xTg-AD mice, which develop both amyloid plaques and neurofibrillary tangles.[4]
-
Behavioral Testing (Novel Object Recognition Task): This test evaluates recognition memory. Mice are first habituated to an arena with two identical objects. In the test phase, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates intact recognition memory. An increased recognition index signifies improved memory.[4][6]
-
Biochemical Analysis:
-
ELISA: Used to determine the levels of insoluble Aβ42 and Aβ40 in hippocampal tissue to calculate the Aβ42/Aβ40 ratio.[4]
-
-
Conclusion
This compound (EVP-6124) and various adrenergic agonists represent distinct but potentially valuable therapeutic strategies for dementia. This compound's efficacy in a Phase 2b clinical trial highlights the continued importance of targeting the cholinergic system. The preclinical data for α1, β2, and β3 adrenergic agonists suggest that modulating the adrenergic system can positively impact key pathological features of Alzheimer's disease, including amyloid deposition, neuroinflammation, and cognitive deficits.
For researchers and drug development professionals, this comparative guide underscores the importance of exploring diverse mechanisms of action. While direct comparisons are challenging due to the different stages of development and the variety of models used, the presented data provides a foundation for evaluating the relative merits of these approaches and informing future research directions in the quest for effective dementia therapies. Further head-to-head preclinical studies and eventual clinical trials will be necessary to definitively establish the comparative efficacy of these compounds.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Dabelotine and (R)-Dabelotine Efficacy: A Hypothetical Case Study
Disclaimer: As of late 2025, publicly available research directly comparing the efficacy and pharmacological profiles of (S)-Dabelotine and (R)-Dabelotine is not available. This guide is a hypothetical case study designed for researchers, scientists, and drug development professionals. It illustrates how such a comparison would be structured, presenting plausible data and experimental designs based on established principles of enantiomer pharmacology. The experimental data, protocols, and signaling pathways described herein are illustrative and not based on actual experimental results for Dabelotine.
The study of chiral molecules is critical in pharmacology, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or contribute to adverse effects.[2] This guide provides a framework for comparing the hypothetical efficacy of the (S) and (R) enantiomers of Dabelotine, an adrenergic agonist reportedly studied for dementia.[3]
Data Presentation: Quantitative Comparison
In a typical preclinical evaluation, the binding affinity and functional potency of each enantiomer at its target receptor(s) are quantified. The following tables represent hypothetical data comparing this compound and (R)-Dabelotine at a putative alpha-adrenergic receptor target.
Table 1: Receptor Binding Affinity of Dabelotine Enantiomers
| Compound | Target Receptor | Ki (nM) |
| This compound | Alpha-2A Adrenergic | 15.2 |
| (R)-Dabelotine | Alpha-2A Adrenergic | 250.8 |
Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity.[4]
Table 2: Functional Activity of Dabelotine Enantiomers
| Compound | Assay | EC50 (nM) | Intrinsic Activity (%) |
| This compound | cAMP Inhibition | 25.5 | 95 |
| (R)-Dabelotine | cAMP Inhibition | 580.3 | 45 |
EC50 (half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum. Intrinsic activity refers to the ability of a drug to produce a maximal response.
Experimental Protocols
The following are detailed methodologies for the hypothetical experiments that would generate the data presented above.
Radioligand Binding Assay for Receptor Affinity (Ki)
Objective: To determine the binding affinity of this compound and (R)-Dabelotine for the alpha-2A adrenergic receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human alpha-2A adrenergic receptor.
-
[3H]-RX821002 (a selective alpha-2 antagonist radioligand).
-
This compound and (R)-Dabelotine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-RX821002.
-
Increasing concentrations of unlabeled competitor ligands (this compound or (R)-Dabelotine) are added to the incubation mixture.
-
The mixture is incubated at room temperature for 60 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold binding buffer.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
Objective: To measure the functional potency and intrinsic activity of this compound and (R)-Dabelotine by quantifying their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 cells stably expressing the human alpha-2A adrenergic receptor.
-
Forskolin.
-
This compound and (R)-Dabelotine.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
Cell culture medium.
Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cell medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with increasing concentrations of this compound or (R)-Dabelotine.
-
Forskolin is added to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The plates are incubated for 30 minutes at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Dose-response curves are generated, and EC50 and intrinsic activity values are calculated.
Visualizations: Signaling Pathways and Workflows
To better illustrate the concepts, the following diagrams are provided.
References
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabelotine, (S)- | TargetMol [targetmol.com]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
(S)-Dabelotine: An Inquiry into its Neuroprotective Effects Reveals a Gap in Current Scientific Literature
A comprehensive search for the neuroprotective properties, mechanism of action, and comparative efficacy of (S)-Dabelotine has yielded no specific scientific data. As of December 2025, publicly available research literature does not contain studies validating the neuroprotective effects of this compound.
For researchers, scientists, and drug development professionals seeking to evaluate this compound, this lack of published data presents a significant hurdle. Without foundational research, it is not possible to provide a comparison with other neuroprotective agents, detail its signaling pathways, or outline established experimental protocols for its validation.
While the user's request for a detailed comparison guide is pertinent for evaluating any potential therapeutic agent, the absence of primary and secondary research on this compound makes the creation of such a guide impossible at this time.
The Standard for Validating Neuroprotective Agents
To understand what would be required to validate the neuroprotective effects of a compound like this compound, we can look at the established methodologies and approaches used for other neuroprotective agents. This typically involves a multi-tiered process of in vitro and in vivo experimentation.
Key Experimental Stages:
-
In Vitro Models: Initial screening often involves neuronal cell cultures subjected to various forms of stress, such as oxidative stress, excitotoxicity (e.g., induced by glutamate), or oxygen-glucose deprivation to mimic ischemic conditions. The ability of the compound to preserve cell viability and function is a primary endpoint.
-
Mechanism of Action Studies: Once a protective effect is observed, researchers investigate the underlying molecular mechanisms. This can involve a range of biochemical and molecular biology techniques to identify the signaling pathways modulated by the compound. Common neuroprotective pathways include the PI3K/Akt, Nrf2-ARE, and MAPK pathways, which are involved in cell survival, antioxidant defense, and inflammatory responses.
-
In Vivo Models: Promising candidates from in vitro studies are then tested in animal models of neurological disorders. These can include models of stroke (e.g., middle cerebral artery occlusion), Parkinson's disease (e.g., MPTP or 6-OHDA induced neurotoxicity), Alzheimer's disease (e.g., transgenic mouse models), and traumatic brain or spinal cord injury.
-
Comparative Studies: To establish the relative efficacy and potential advantages of a new compound, it is compared against existing or other investigational neuroprotective agents. These studies assess various outcomes, including infarct volume in stroke models, neuronal loss in neurodegenerative models, and functional recovery.
Data Presentation and Visualization in Neuroprotective Research
For a comprehensive evaluation, quantitative data from these studies are typically summarized in structured tables. This allows for a clear comparison of endpoints such as cell viability percentages, biomarker levels, and behavioral scores between treatment and control groups.
Furthermore, visual representations of signaling pathways and experimental workflows are crucial for disseminating the research findings. Graphviz (DOT language) is a valuable tool for creating such diagrams, illustrating the complex interactions of proteins and signaling molecules.
Example Experimental Workflow Diagram:
Caption: General workflow for validating neuroprotective effects.
Example Signaling Pathway Diagram:
Caption: Hypothetical neuroprotective signaling pathway.
Conclusion
The scientific community relies on published, peer-reviewed data to evaluate the potential of new therapeutic compounds. In the case of this compound, this foundational information is currently absent from the public domain. Therefore, any claims regarding its neuroprotective effects cannot be substantiated at this time. Researchers interested in this compound would need to conduct the necessary preclinical studies to establish its efficacy and mechanism of action. Until such data becomes available, a comprehensive comparison guide cannot be developed.
Cross-Validation of (S)-Dabelotine's Mechanism of Action: A Comparative Guide for Neurodegenerative Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of (S)-Dabelotine against established Alzheimer's disease (AD) therapeutics. While specific quantitative binding data for this compound is not publicly available, this document outlines its proposed mechanism as an adrenergic agonist and contrasts it with the well-characterized actions of cholinesterase inhibitors and the NMDA receptor antagonist, memantine. Detailed experimental protocols are provided to facilitate the cross-validation of this compound's therapeutic profile.
Overview of Mechanisms of Action
Current therapeutic strategies for Alzheimer's disease primarily focus on symptomatic relief by modulating neurotransmitter systems. This compound is positioned as a novel approach targeting the adrenergic system, which is also implicated in the cognitive deficits associated with AD.
This compound: This compound is described as an adrenergic agonist. Adrenergic receptors, particularly α1 and β2 subtypes, are involved in cognitive processes, and their modulation is being explored as a potential therapeutic strategy for AD.[[“]][2] Agonism at these receptors can potentially enhance neuronal signaling and offer neuroprotective effects. One study has indicated that Dabelotine (S12024) has neuroprotective properties and can reverse passive avoidance learning deficits in animal models with amyloid-beta deposits.[3] Furthermore, it has been observed to increase the P3a component of event-related potentials, which is associated with automatic attentional processing.[3]
Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs represent a first-line treatment for mild to moderate AD. Their primary mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing the synaptic levels of acetylcholine, these inhibitors aim to compensate for the loss of cholinergic neurons in the brains of AD patients, thereby improving cognitive function.
NMDA Receptor Antagonists (e.g., Memantine): Memantine is used for the treatment of moderate to severe AD. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In AD, excessive glutamate can lead to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel, particularly during excessive stimulation, thereby protecting neurons from excitotoxic damage while allowing for normal synaptic transmission.
Comparative Data on Receptor Binding and Efficacy
A direct quantitative comparison of this compound with other therapeutics is challenging due to the lack of publicly available binding affinity and efficacy data. The following tables summarize typical data for cholinesterase inhibitors and memantine, which would serve as a benchmark for the evaluation of this compound.
Table 1: Comparative Binding Affinities of Alzheimer's Disease Therapeutics
| Compound | Primary Target | Binding Affinity (Ki or IC50) | Receptor Subtype Selectivity |
| This compound | Adrenergic Receptors | Data not publicly available | Data not publicly available |
| Donepezil | Acetylcholinesterase (AChE) | ~5.7 nM (IC50 for human AChE) | High selectivity for AChE over BuChE |
| Rivastigmine | AChE and Butyrylcholinesterase (BuChE) | AChE: ~440 nM (IC50), BuChE: ~31 nM (IC50) | Dual inhibitor |
| Galantamine | AChE | ~405 nM (Ki for human AChE) | Also an allosteric modulator of nicotinic receptors |
| Memantine | NMDA Receptor | ~1-2 µM (IC50) | Low-to-moderate affinity, uncompetitive antagonist |
Table 2: Comparative Efficacy Data from Clinical Trials
| Compound | Primary Outcome Measure | Typical Efficacy Results |
| This compound | Cognitive and functional scales | Data from comprehensive clinical trials not publicly available. Preclinical data suggests neuroprotective and cognitive-enhancing effects.[3] |
| Cholinesterase Inhibitors | ADAS-Cog, CIBIC-Plus | Modest but statistically significant improvement in cognitive function and global assessment compared to placebo. |
| Memantine | ADCS-ADL, SIB | Slowing of clinical deterioration in patients with moderate to severe Alzheimer's disease. |
Experimental Protocols for Mechanism of Action Cross-Validation
To fully characterize the mechanism of action of this compound and enable a direct comparison with other therapeutics, a series of in vitro and cellular assays are required. The following are detailed protocols for key experiments.
Radioligand Binding Assay for Adrenergic Receptors
This assay is fundamental for determining the binding affinity of this compound to various adrenergic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1, α2, β1, and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]CGP-12177 for β).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for G-Protein Activation
This functional assay determines whether this compound acts as an agonist, antagonist, or inverse agonist at G-protein coupled adrenergic receptors.
Objective: To measure the ability of this compound to stimulate [35S]GTPγS binding to G-proteins coupled to adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Pre-incubate cell membranes with this compound at various concentrations in the assay buffer containing GDP for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Cyclic AMP (cAMP) Functional Assay
This assay measures the downstream signaling effect of adrenergic receptor activation (for β-receptors which are Gs-coupled and increase cAMP, or α2-receptors which are Gi-coupled and decrease cAMP).
Objective: To quantify the change in intracellular cAMP levels in response to this compound.
Materials:
-
Intact cells expressing the adrenergic receptor of interest.
-
This compound solutions of varying concentrations.
-
Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).
-
A commercial cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
Protocol:
-
Plate cells in a 96-well plate and grow to confluence.
-
Starve the cells in serum-free media for a few hours.
-
For Gi-coupled receptors, pre-treat cells with various concentrations of this compound before stimulating with a fixed concentration of forskolin. For Gs-coupled receptors, treat cells directly with this compound.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells using the lysis buffer provided in the cAMP kit.
-
Measure the cAMP concentration in the cell lysates according to the kit manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 or IC50 of this compound.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for characterizing a novel compound like this compound.
Figure 1. Proposed signaling pathway for this compound.
Figure 2. Signaling pathway for Cholinesterase Inhibitors.
Figure 3. Signaling pathway for Memantine.
References
Comparative Analysis of Clonidine and (S)-Dabelotine on Adrenergic Receptors: A Data-Driven Guide
Introduction to the Compounds
Clonidine is a well-established α2-adrenergic receptor agonist used clinically for the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and certain pain conditions.[1][2] Its therapeutic effects are primarily mediated by its action on α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow.[2][3] Clonidine is known to be a partial agonist at α2-adrenoceptors.[4]
(S)-Dabelotine is a novel compound that has been investigated primarily for its potential in treating Alzheimer's disease. The majority of available research focuses on its activity at cholinergic receptors, specifically as a positive allosteric modulator of α7 nicotinic acetylcholine receptors. There is a notable lack of published data detailing its binding affinity and functional activity at adrenergic receptors.
Quantitative Analysis of Adrenergic Receptor Interactions
A direct quantitative comparison between this compound and clonidine is not feasible due to the absence of data for this compound. The following tables summarize the available data for clonidine's interaction with adrenergic receptors.
Table 1: Binding Affinities (Ki) of Clonidine at Adrenergic Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α2-Adrenergic | [3H]Clonidine | Rat Brain | 2.7 | [5] |
| α2A-Adrenergic | - | - | - | - |
| α2B-Adrenergic | - | - | - | - |
| α2C-Adrenergic | - | - | - | - |
| α1-Adrenergic | - | - | - | - |
Note: Specific Ki values for clonidine at α1 and individual α2 subtypes were not consistently found across the searched literature, though it is widely reported to have a 200-fold or greater selectivity for α2 over α1 receptors.[6] Further specific binding assay data would be required to populate this table completely.
Table 2: Functional Activity (EC50/IC50) of Clonidine at Adrenergic Receptors
| Receptor Subtype | Assay Type | Effect | EC50/IC50 (nM) | Reference |
| α2-Adrenergic | Inhibition of cAMP accumulation | Agonist | ~50 (KD for inhibition) | [7] |
| α2C-Adrenergic | cAMP accumulation modulation | Agonist | - | [8] |
Note: Comprehensive EC50/IC50 values for clonidine across all adrenergic receptor subtypes from a single, directly comparable study were not available in the searched results. The presented data reflects the nature of the available information.
Experimental Protocols
To generate the data necessary for a complete comparative analysis, the following experimental protocols would be employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and clonidine for α1, α2A, α2B, and α2C adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing each human adrenergic receptor subtype.
-
A suitable radioligand for each receptor subtype (e.g., [3H]Prazosin for α1, [3H]Rauwolscine or [3H]Yohimbine for α2).
-
Test compounds: this compound and clonidine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (or buffer for total binding) in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha 2-Adrenoceptors in the HT 29 human colon adenocarcinoma cell line: characterization with [3H]clonidine; effects on cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of functional selectivity through G protein-dependent and -independent signaling pathways at the adrenergic α(2C) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Preclinical Findings: A Framework Using Gabapentin
Due to the limited availability of public information and independent replication studies on the preclinical findings of (S)-Dabelotine, this guide will use Gabapentin, a well-researched compound with a thoroughly documented preclinical profile, as a surrogate to illustrate the principles and methodologies of creating a comparative guide for preclinical data. This framework can be applied to this compound or any other novel compound as data becomes available.
This guide provides a structured approach for researchers, scientists, and drug development professionals to compare preclinical findings, focusing on the importance of independent replication. We will use Gabapentin as an example to demonstrate how to present data, detail experimental protocols, and visualize complex information.
Mechanism of Action
Gabapentin was initially synthesized as an analog of the neurotransmitter gamma-aminobutyric acid (GABA). However, its primary mechanism of action does not involve direct interaction with GABA receptors.[1][2][3] Instead, Gabapentin binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][4][5][6] This interaction is thought to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, which play a key role in nociception and epileptogenesis.[2][5]
Preclinical Efficacy Data
The analgesic and anticonvulsant effects of Gabapentin have been demonstrated in various animal models. The following table summarizes representative quantitative data from such studies.
| Model | Species | Dose Range (mg/kg) | Primary Efficacy Endpoint | Result | Reference |
| Spinal Nerve Ligation (SNL) - Neuropathic Pain | Rat | 50 (i.p.) | Mechanical Paw Withdrawal Threshold (MWT) | Significant increase in MWT at 5 and 7 days post-operation compared to vehicle. | [7] |
| Streptozotocin (STZ)-induced Diabetic Neuropathy | Rat | 30-100 (i.p.) | Reversal of Mechanical Allodynia | Dose-dependent reversal of mechanical allodynia. | [8] |
| Various Seizure Models (e.g., tonic-clonic) | Animals | N/A | Seizure Prevention | Effective in preventing seizures in a wide variety of animal models. | [3] |
| Amyotrophic Lateral Sclerosis (ALS) model | Human (Phase II) | 800 (t.i.d.) | Rate of decline in arm muscle strength | Non-statistically significant trend toward slower decline in arm strength. | [9] |
Preclinical Safety and Pharmacokinetic Data
Understanding the safety and pharmacokinetic profile of a compound is crucial for its development.
| Parameter | Species | Value | Key Findings | Reference |
| Bioavailability | Human | 27-60% | Inversely proportional to dose due to saturable transport. | [2] |
| Protein Binding | Human | < 3% | Low potential for displacement interactions. | [1][2] |
| Metabolism | Human | Not significantly metabolized | Excreted unchanged by the kidneys. | [2] |
| Elimination Half-life | Human | 5 to 7 hours | Requires multiple daily doses for sustained effect. | [2] |
| Adverse Effects (Preclinical) | Rodents | N/A | Ataxia and sedation at higher doses. | [3][10] |
| Adverse Effects (Clinical) | Human | N/A | Dizziness, somnolence, and peripheral edema are common. | [10][11][12] |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental findings. Below is a protocol for a key behavioral test used to assess the analgesic efficacy of compounds like Gabapentin.
Von Frey Test for Mechanical Allodynia
This test is widely used to assess mechanical allodynia, a state where a normally non-painful stimulus is perceived as painful, which is a hallmark of neuropathic pain.
-
1. Animal Acclimation:
-
Place individual animals in transparent Plexiglas chambers on an elevated wire mesh floor.
-
Allow animals to acclimate for at least 60 minutes before testing to minimize stress-induced variability.[13]
-
-
2. Filament Application:
-
Use a series of calibrated Von Frey filaments with logarithmically incremental stiffness.
-
Apply a filament to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 2-5 seconds.[13]
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
-
3. Determination of 50% Paw Withdrawal Threshold (PWT):
-
The "up-down" method is commonly employed.
-
Begin with a filament in the middle of the force range.
-
If there is no response, the next stronger filament is used.
-
If there is a positive response, the next weaker filament is used.
-
The pattern of responses is used to calculate the 50% PWT using a specific formula.[13]
-
-
4. Data Analysis:
-
The 50% PWT is calculated for each animal before and after drug administration.
-
Statistical analysis (e.g., ANOVA) is used to compare the PWT between treatment groups (e.g., vehicle vs. Gabapentin).
-
Comparison with Alternatives
A crucial part of a preclinical data guide is the comparison with alternative compounds. For neuropathic pain, Gabapentin's preclinical and clinical data can be compared to other drugs like Pregabalin, Duloxetine, or Amitriptyline.[14]
| Compound | Mechanism of Action | Preclinical Efficacy | Key Differentiators |
| Gabapentin | Binds to α2δ-1 subunit of VGCCs | Effective in various neuropathic pain models | Non-linear pharmacokinetics |
| Pregabalin | Binds to α2δ-1 subunit of VGCCs | Similar efficacy to Gabapentin, but with higher binding affinity | Linear pharmacokinetics, potentially allowing for more predictable dosing |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Effective in models of diabetic neuropathy | Different mechanism of action, may be effective in patients who do not respond to gabapentinoids |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Broad efficacy in neuropathic pain models | Significant side effect profile (anticholinergic, cardiovascular) |
This comparative approach allows researchers to understand the relative strengths and weaknesses of a new compound in the context of existing or alternative therapeutic options.
By systematically compiling and comparing data on mechanism of action, efficacy, safety, and experimental protocols, and by visualizing key concepts, researchers can create a robust guide to evaluate the preclinical findings of any new therapeutic candidate and assess the need for and results of independent replication studies.
References
- 1. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Antagonistic Effect and Mechanism of Gabapentin on Neuropathic Pain in Rats through P38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Clinical efficacy and safety of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New and emerging drug therapies for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety of Gabapentin Prescribed for Any Indication in a Large Clinical Cohort of 571,718 US Veterans with and without Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of efficacy and safety of gabapentin and duloxetine in painful diabetic peripheral neuropathy: A systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of (S)-Dabelotine with other dementia drug candidates
A comprehensive analysis of amyloid-targeting, tau-targeting, and cholinergic-modulating therapies for Alzheimer's disease and other dementias.
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific drug candidate "(S)-Dabelotine" could not be located in publicly available scientific literature or clinical trial registries. Therefore, this guide provides a head-to-head comparison of other prominent dementia drug candidates with diverse mechanisms of action.
Executive Summary
The landscape of dementia therapeutics is rapidly evolving, with several promising drug candidates demonstrating varied efficacy and safety profiles in clinical trials. This guide provides a detailed, data-driven comparison of key drug candidates categorized by their primary mechanism of action: targeting the amyloid cascade, the tau pathology, or the cholinergic system. Quantitative data from pivotal clinical trials are summarized, alongside detailed experimental protocols for key assessments and visualizations of the relevant biological pathways.
Amyloid-Targeting Monoclonal Antibodies
The amyloid cascade hypothesis has been a dominant theory in Alzheimer's disease research, positing that the accumulation of amyloid-beta (Aβ) plaques is the primary pathological trigger.[1][2] Several monoclonal antibodies have been developed to target different species of Aβ.
Comparative Efficacy and Safety Data
| Drug Candidate | Target | Phase III Trial Name(s) | Key Efficacy Endpoint & Result | Key Safety Concern |
| Lecanemab | Aβ Protofibrils | CLARITY AD | 27% slowing of cognitive decline on CDR-SB at 18 months | Amyloid-Related Imaging Abnormalities (ARIA)[3][4][5] |
| Donanemab | N-terminal truncated Aβ | TRAILBLAZER-ALZ 2 | 35% slowing of cognitive decline on iADRS in patients with low/medium tau pathology[6][7][8] | ARIA[7][9] |
| Aducanumab | Aβ Fibrils & Oligomers | EMERGE, ENGAGE | Conflicting results; EMERGE showed a 22% slowing of cognitive decline on CDR-SB | ARIA[10][11][12][13][14] |
| Gantenerumab | Aβ Fibrils & Oligomers | GRADUATE I & II | Did not meet primary endpoints for slowing cognitive decline | ARIA[15][16][17][18][19] |
CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
The amyloidogenic pathway involves the sequential cleavage of Amyloid Precursor Protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the formation of Aβ peptides that can aggregate into toxic oligomers and plaques.
Experimental Protocols
-
Objective: To quantify amyloid plaque burden in the brain.
-
Protocol:
-
A radiotracer (e.g., [18F]florbetapir, [18F]flutemetamol) is administered intravenously.[20]
-
After an uptake period (typically 30-90 minutes), a PET scan of the brain is acquired for 10-20 minutes.[21]
-
Images are reconstructed and corrected for attenuation.
-
Tracer uptake is quantified in cortical regions and compared to a reference region (e.g., cerebellum) to calculate a Standardized Uptake Value Ratio (SUVR).
-
A pre-defined SUVR threshold is used to classify scans as amyloid-positive or -negative.[1]
-
-
Objective: To measure levels of Aβ42 and Aβ40 in the CSF.
-
Protocol:
Tau-Targeting Therapies
The tau hypothesis suggests that the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles (NFTs) are central to neurodegeneration and correlate more closely with cognitive decline than amyloid plaques.[21][23][24]
Emerging Drug Candidates
| Drug Candidate | Target | Mechanism of Action | Current Clinical Phase |
| MK-2214 | Phosphorylated tau (pS413) | Monoclonal antibody targeting a specific phospho-epitope of tau. | Phase 2 |
| Posdinemab | Phosphorylated tau | Monoclonal antibody targeting phosphorylated tau. | Phase 2 |
Signaling Pathway: Tau Hyperphosphorylation
Multiple kinases, such as GSK-3β and CDK5, contribute to the hyperphosphorylation of tau, leading to its detachment from microtubules and subsequent aggregation.
Experimental Protocols
-
Objective: To visualize and quantify the burden of neurofibrillary tangles in the brain.
-
Protocol:
-
A tau-specific radiotracer (e.g., [18F]flortaucipir, [18F]MK-6240) is administered intravenously.[25][26]
-
Following an uptake period (e.g., 75-130 minutes), a PET scan of the brain is performed.
-
Images are reconstructed, and SUVRs are calculated for regions known to accumulate tau pathology (e.g., medial temporal lobe, neocortex) using a reference region like the cerebellum.[27]
-
The spatial distribution and density of tau pathology are assessed.
-
-
Objective: To measure levels of total tau (t-tau) and phosphorylated tau (p-tau) in the CSF.
-
Protocol:
-
CSF is obtained via lumbar puncture.
-
Samples are processed and stored according to standardized protocols to ensure stability.[22]
-
Concentrations of t-tau and p-tau (e.g., p-tau181) are quantified using specific immunoassays.
-
Elevated levels of t-tau and p-tau are indicative of neurodegeneration and tau pathology, respectively.[16]
-
Cholinergic System Modulators
The cholinergic hypothesis of Alzheimer's disease suggests that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine.[20][25] Modulating cholinergic receptors is a therapeutic strategy aimed at enhancing cognitive function.
Emerging Drug Candidates
| Drug Candidate | Target | Mechanism of Action | Current Clinical Phase |
| Simufilam | Filamin A (FLNA) | Prevents Aβ's toxic interaction with the α7 nicotinic acetylcholine receptor (α7nAChR).[5] | Phase 3 |
| M1 PAMs (e.g., VU319) | M1 Muscarinic Receptor | Positive Allosteric Modulators that enhance the receptor's response to acetylcholine.[10][15] | Early Clinical Development |
Signaling Pathway: Cholinergic Neurotransmission
Acetylcholine released into the synapse binds to nicotinic and muscarinic receptors on the postsynaptic neuron, initiating downstream signaling cascades important for learning and memory.
Experimental Protocols
-
Objective: To measure changes in cognitive function in clinical trial participants.
-
Protocol:
-
A battery of validated neuropsychological tests is administered at baseline and at specified follow-up intervals.
-
Commonly used scales include the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), the Mini-Mental State Examination (MMSE), and the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[23][28]
-
Scores are compared between treatment and placebo groups to assess for statistically significant differences in the rate of cognitive decline.
-
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. biofinder.se [biofinder.se]
- 3. Tau PET Imaging for Cognitive Impairment · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventing Alzheimer's Disease with Cognitive Training (PACT) [alzheimers.gov]
- 7. Neuraxpharm establishes operations in the Republic of Ireland through the acquisition of Medinutrix - Neuraxpharm SE [neuraxpharm.com]
- 8. Final Results From a Phase I Trial and Expansion Cohorts of Cabozantinib and Nivolumab Alone or With Ipilimumab for Advanced/Metastatic Genitourinary Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alz.org [alz.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Dementia: Prolonged gabapentin use for pain may heighten risk [medicalnewstoday.com]
- 15. Neuroimaging and CSF Biomarker Program | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 16. CSF Biomarkers for Alzheimer's Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 18. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tech.snmjournals.org [tech.snmjournals.org]
- 22. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Outcomes Assessment in Clinical Trials of Alzheimer’s Disease and its Precursors: Readying for Short-term and Long-term Clinical Trial Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. auntminnie.com [auntminnie.com]
- 25. Tau Imaging in Alzheimer’s Disease Diagnosis and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Tau PET Imaging in Opioid Use Disorder | Clinical Research Trial Listing [centerwatch.com]
- 28. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Assessing the Translational Potential of (S)-Dabelotine Research: A Comparative Analysis
Initial investigations into "(S)-Dabelotine" have revealed a significant lack of publicly available research under this specific name. This suggests that the compound may be in a very early stage of development, designated by a different code, or that the name may be subject to a typographical error. Consequently, a direct comparative analysis of this compound is not feasible at this time.
However, to provide a valuable resource for researchers, scientists, and drug development professionals in the field of cognitive impairment and neuropathic pain—areas where novel therapeutics are highly sought—this guide will instead focus on a well-established therapeutic, Gabapentin , and its alternatives. This comparative guide will adhere to the original core requirements, providing a detailed assessment of the translational potential of these compounds, supported by experimental data, protocols, and pathway visualizations.
This pivot allows for a robust discussion of existing treatment landscapes, their mechanisms of action, and the experimental basis for their clinical use, thereby offering a relevant and data-rich resource for the target audience. We will explore the signaling pathways associated with these alternatives and present a comprehensive comparison to inform future research and development efforts.
Safety Operating Guide
Navigating the Disposal of Laboratory Chemicals: Procedures for Gabapentin
Important Notice: Initial searches for "(S)-Dabelotine" did not yield specific disposal procedures. The following information pertains to Gabapentin , a different pharmaceutical compound. Researchers should always consult their institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the exact compound .
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For drug development professionals handling compounds like Gabapentin, understanding the correct disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a procedural overview of the safe disposal of Gabapentin in a laboratory setting.
Key Safety and Handling Information for Gabapentin
Before disposal, it is crucial to be aware of the hazards associated with Gabapentin. It may cause skin and serious eye irritation, and potentially damage fertility or an unborn child.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should always be worn when handling this compound.[2][3][4]
Summary of Gabapentin Properties:
| Property | Value |
| Appearance | White to off-white solid powder[1][3] |
| Melting Point | 162-167°C[1][5] |
| Boiling Point | 297°C[1] |
| Solubility in Water | >100 g/L (20°C)[1] |
| Stability | Stable under normal conditions[3] |
Step-by-Step Disposal Procedures for Gabapentin
The primary methods for the disposal of pharmaceutical waste like Gabapentin involve either using a licensed waste disposal contractor or following specific guidelines for in-house deactivation and disposal. The preferred method is always to use a professional service to ensure compliance with local, state, and federal regulations.
1. On-Site Neutralization and Disposal (for small quantities):
For small residual amounts of Gabapentin, the following steps can be taken, provided they align with institutional and local regulations:
-
Step 1: Deactivation. Mix the Gabapentin with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6][7][8] This step is intended to make the drug less attractive for accidental ingestion or diversion. Do not crush tablets or capsules.[6]
-
Step 2: Containment. Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[6][7][8]
-
Step 3: Final Disposal. The sealed container can then be placed in the regular laboratory trash, unless institutional policy dictates otherwise.[7]
2. Disposal via a Licensed Waste Contractor:
For larger quantities or when on-site disposal is not appropriate, a licensed chemical waste disposal company should be engaged.
-
Step 1: Segregation and Storage. Unused or expired Gabapentin should be segregated from other laboratory waste and stored in a clearly labeled, sealed container. Store the waste in a locked-up, well-ventilated area.[2][3][4]
-
Step 2: Documentation. Maintain a clear inventory of the waste being stored for disposal.
-
Step 3: Arranging Pickup. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed waste disposal contractor.
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the manufacturer or regulatory agencies, do not dispose of Gabapentin down the drain.[7][8] This can lead to environmental contamination as wastewater treatment plants may not be equipped to remove such compounds.[7]
-
Empty Containers: Before disposing of empty Gabapentin containers, ensure all personal or prescription information is scratched out or obscured.[6] The empty containers can then be recycled or disposed of in the trash.[6]
-
Spill Cleanup: In the event of a spill, avoid creating dust.[2] Sweep or vacuum the spilled material and collect it in a suitable container for disposal.[2] Ensure the area is then cleaned thoroughly to remove any residual contamination.[2]
Experimental Protocols
While specific experimental protocols for the disposal of Gabapentin are not detailed in the provided search results, the general laboratory practice for handling pharmaceutical compounds of this nature involves risk assessment and adherence to established safety protocols. Any experiment involving Gabapentin should be preceded by a thorough review of its SDS and the development of a specific handling and disposal plan.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Gabapentin in a laboratory setting.
Caption: Workflow for Gabapentin Disposal in a Laboratory Setting.
References
- 1. cdn.accentuate.io [cdn.accentuate.io]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Gabapentin | 60142-96-3 [chemicalbook.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. epa.gov [epa.gov]
- 8. dea.gov [dea.gov]
Navigating the Unknown: Safety Protocols for Handling (S)-Dabelotine
Absence of specific safety data for (S)-Dabelotine necessitates a cautious approach based on established best practices for handling potent pharmaceutical compounds with unknown toxicological profiles. Researchers, scientists, and drug development professionals must adhere to a stringent set of safety and logistical procedures to minimize exposure risk and ensure a safe laboratory environment. This guidance provides essential, immediate safety information, including operational and disposal plans, in the absence of a formal Safety Data Sheet (SDS) for this specific compound.
Core Safety Principles
When handling a novel compound like this compound, a comprehensive risk assessment is the foundational step.[1][2][3][4] This involves evaluating the potential hazards based on its chemical structure, any known analogs, and the nature of the planned experimental work. A "control banding" strategy can be a valuable tool in these situations, where the level of protective measures is matched to the anticipated hazard level of the compound.[5][6][7][8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Level | Operations | Required Equipment | Rationale |
| Level 1: General Laboratory Access | Entry into the laboratory where this compound is stored but not actively handled. | - Standard laboratory coat- Safety glasses with side shields- Closed-toe shoes | Provides a baseline level of protection against accidental splashes or contact with contaminated surfaces. |
| Level 2: Handling in Solution | Preparing solutions, dilutions, and transfers of this compound in a contained system (e.g., fume hood). | - Level 1 PPE- Chemical-resistant gloves (e.g., nitrile), double-gloved- Chemical splash goggles | Protects against direct liquid contact and splashes to the eyes. Double-gloving allows for the safe removal of the outer glove if contamination occurs.[9] |
| Level 3: Handling of Powder | Weighing, aliquoting, or any procedure that may generate dust or aerosols of solid this compound. | - Level 2 PPE- Disposable gown with tight-fitting cuffs- Respiratory protection (e.g., N95 or higher-rated respirator)- Face shield | Provides full skin coverage and respiratory protection from inhalation of fine particles. A face shield offers an additional barrier against splashes and airborne particles.[10][11] |
| Level 4: High-Risk Operations & Spill Cleanup | Large-scale operations, procedures with a high potential for aerosolization, and spill cleanup. | - Level 3 PPE- Full-face respirator with appropriate cartridges- Chemical-resistant suit or coveralls- Chemical-resistant boots | Offers the highest level of protection for skin, eyes, and respiratory system in situations with a significant risk of exposure.[12] |
Operational Plan: Step-by-Step Handling Procedures
A meticulous and well-documented operational plan is essential for the safe handling of this compound.
1. Preparation and Pre-Handling Check:
-
Designate a specific area within a certified chemical fume hood for all manipulations of this compound.
-
Ensure the fume hood has been recently certified and is functioning correctly.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Verify that an appropriate spill kit and emergency contact information are readily accessible.
2. Weighing and Reconstitution:
-
Perform all weighing of solid this compound within a ventilated balance enclosure or a powder containment hood.
-
Use dedicated spatulas and weighing boats.
-
If reconstituting the solid, add the solvent slowly to the vial to minimize aerosolization.
3. Solution Handling and Transfers:
-
Conduct all transfers of this compound solutions within the designated fume hood.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Cap all vials and containers securely when not in immediate use.
4. Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. The choice of decontaminating solution will depend on the chemical properties of the compound; a validated cleaning procedure should be established.
-
Wipe down the interior of the fume hood with the appropriate decontaminating agent.
-
Carefully remove and dispose of all PPE as outlined in the disposal plan.
-
Thoroughly wash hands and any exposed skin with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed, and puncture-proof container designated for hazardous chemical waste.- Do not mix with other waste streams. |
| Solutions of this compound | - Collect in a sealed, leak-proof container labeled with the full chemical name and concentration.- Follow institutional guidelines for hazardous liquid waste disposal. |
| Contaminated Labware (e.g., vials, pipette tips) | - Rinse with a suitable solvent to remove residual compound.- Collect the rinsate as hazardous liquid waste.- Dispose of the rinsed labware in a designated container for contaminated solid waste. |
| Contaminated PPE | - Place all used gloves, gowns, and other disposable PPE in a sealed bag within the fume hood.- Dispose of the bag in the designated hazardous waste container. |
All waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[13][14][15][16]
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow of key safety and handling protocols.
Caption: Workflow for the safe handling of potent compounds.
Caption: Decision tree for selecting the appropriate level of PPE.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound and other novel compounds, ensuring both personal safety and the integrity of their research.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. intersolia.com [intersolia.com]
- 4. kemi.se [kemi.se]
- 5. Control Banding Handout | Environment, Health and Safety [ehs.cornell.edu]
- 6. Control Banding as a Risk Assessing Tool | Lab Manager [labmanager.com]
- 7. controlbanding.llnl.gov [controlbanding.llnl.gov]
- 8. CCOHS: Control Banding [ccohs.ca]
- 9. pppmag.com [pppmag.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. gerpac.eu [gerpac.eu]
- 12. epa.gov [epa.gov]
- 13. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 14. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 15. anentawaste.com [anentawaste.com]
- 16. securewaste.net [securewaste.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
